2,6-Difluoro-4-(trifluoromethyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,6-difluoro-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O2/c9-4-1-3(8(11,12)13)2-5(10)6(4)7(14)15/h1-2H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWDDEGVJSAZLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309597-24-7 | |
| Record name | 2,6-difluoro-4-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2,6-Difluoro-4-(trifluoromethyl)benzoic Acid
Abstract
2,6-Difluoro-4-(trifluoromethyl)benzoic acid is a key fluorinated building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors. The strategic placement of two ortho-fluorine atoms and a para-trifluoromethyl group on the benzoic acid scaffold imparts unique electronic properties, enhances metabolic stability, and modulates lipophilicity and binding interactions.[1] This guide provides a detailed, in-depth exploration of a robust synthetic pathway to this valuable compound, followed by a comprehensive analysis of the essential characterization techniques required to verify its identity and purity. Designed for researchers, chemists, and drug development professionals, this document offers not just protocols, but the scientific rationale behind the methodological choices, ensuring a deep and practical understanding of the subject matter.
Strategic Importance in Modern Chemistry
The incorporation of fluorine and trifluoromethyl (-CF3) groups is a cornerstone of modern drug design.[1] The -CF3 group, a powerful electron-withdrawing moiety, can significantly alter the pKa of the carboxylic acid, enhancing its acidity and influencing its interaction with biological targets. Furthermore, it is known to improve metabolic stability by blocking sites susceptible to oxidative degradation and increase lipophilicity, which can aid in cell membrane permeability. The ortho-difluoro substitution pattern provides conformational constraints and additional electronic modulation, making this compound a highly sought-after intermediate for creating complex molecules with tailored properties for applications ranging from enzyme inhibitors to advanced polymers.[2][3]
Recommended Synthetic Pathway
The synthesis of multi-substituted aromatic compounds requires a carefully planned strategy. A highly effective and reliable method for the preparation of this compound involves the low-temperature lithiation of a suitable precursor, 1-bromo-3,5-difluoro-5-(trifluoromethyl)benzene, followed by carboxylation with carbon dioxide. This organometallic approach is favored for its high regioselectivity and efficiency.
The logical flow of this synthesis is depicted below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system. Adherence to the specified conditions, particularly temperature control, is critical for success and safety.
Materials and Reagents:
-
1-bromo-3,5-difluoro-5-(trifluoromethyl)benzene
-
n-Butyllithium (n-BuLi) solution in hexanes (typically 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Solid carbon dioxide (dry ice), crushed
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: A three-necked, flame-dried round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet is charged with 1-bromo-3,5-difluoro-5-(trifluoromethyl)benzene (1.0 equivalent). Anhydrous THF is added via cannula to dissolve the starting material.
-
Cooling: The reaction vessel is cooled to -78 °C using a dry ice/acetone bath. It is imperative to maintain this low temperature to prevent side reactions and ensure the stability of the organolithium intermediate.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The formation of the organolithium species is typically rapid at this temperature.[4] The mixture is stirred for an additional 30-60 minutes at -78 °C.
-
Carboxylation: The flask containing the organolithium intermediate is carefully opened, and an excess of freshly crushed dry ice is added in small portions, ensuring the temperature remains low.[5] Alternatively, a stream of dry CO₂ gas can be bubbled through the solution. This step should be performed with vigorous stirring to ensure efficient trapping of the CO₂. The reaction mixture is then allowed to slowly warm to room temperature.
-
Acidic Workup: Once at room temperature, the reaction is quenched by the slow addition of 2 M aqueous HCl. The mixture is stirred until all solids have dissolved. This step protonates the lithium carboxylate salt to form the desired benzoic acid.
-
Extraction and Isolation: The aqueous mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.[6]
-
Purification: The crude solid is purified by recrystallization, typically from a solvent system like ethyl acetate/hexanes, to afford this compound as a crystalline solid. Purity should be assessed by TLC, melting point, and the characterization methods detailed below.
Comprehensive Characterization
Confirming the identity and purity of the final product is a critical step that relies on a combination of spectroscopic and physical analyses. The workflow for a thorough characterization is outlined below.
Caption: Workflow for the analytical characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential.[7]
| NMR Data Summary for this compound | |
| Technique | Expected Observations (in CDCl₃ or DMSO-d₆) |
| ¹H NMR | A single signal in the aromatic region (approx. 7.5-8.0 ppm) for the two equivalent H-3 and H-5 protons, appearing as a triplet due to coupling with the two adjacent fluorine atoms. A very broad singlet for the carboxylic acid proton (>10 ppm), which may be exchanged with D₂O. |
| ¹³C NMR | Signals for the carboxylic acid carbon (~165 ppm), trifluoromethyl carbon (quartet, ~123 ppm, J ≈ 272 Hz), and four distinct aromatic carbons. The carbons bonded to fluorine (C-2, C-6) will show large one-bond C-F coupling, while other carbons will show smaller multi-bond couplings. |
| ¹⁹F NMR | Two distinct signals are expected. One for the two equivalent ortho-fluorine atoms and another for the trifluoromethyl group. The ortho-fluorines will appear as a quartet or complex multiplet due to coupling to the -CF3 group. The -CF3 signal will appear as a triplet due to coupling to the two ortho-fluorines. |
Note: The exact chemical shifts and coupling constants are dependent on the solvent and spectrometer frequency. The values above are estimations based on related structures.[8][9][10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by the characteristic absorptions of the carboxylic acid group.[11][12]
| IR Data Summary | |
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 2500 | O-H stretch (carboxylic acid), very broad due to hydrogen bonding. |
| ~1710 | C=O stretch (carbonyl of the carboxylic acid). |
| 1600 - 1450 | C=C aromatic ring stretches. |
| ~1300 | C-O stretch (carboxylic acid). |
| 1350 - 1100 | C-F stretches (strong absorptions). |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[13]
| Mass Spectrometry Data Summary | |
| Technique | Expected Observation |
| Electron Ionization (EI-MS) | The molecular ion peak (M⁺) should be observed at the calculated m/z value for C₈H₃F₅O₂. Common fragments would include the loss of -OH (M-17), -COOH (M-45), and potentially the -CF₃ group. |
Physical Properties
| Physical Property | Description |
| Appearance | White to off-white crystalline solid. |
| Melting Point | A sharp melting point range is indicative of high purity. This should be determined using a calibrated melting point apparatus. |
Safety, Handling, and Storage
Hazard Profile: Based on structurally similar compounds, this compound should be handled as a hazardous substance. It is expected to be a skin and eye irritant and may cause respiratory irritation.[14][15]
Personal Protective Equipment (PPE): Always use appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves. Work should be conducted in a well-ventilated fume hood.
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[16]
Conclusion
This guide has outlined a reliable and well-rationalized approach to the synthesis and characterization of this compound. By employing a low-temperature organometallic pathway, the target molecule can be accessed with high regioselectivity. The subsequent analytical workflow, combining NMR, IR, and MS, provides a robust framework for verifying the structural integrity and purity of the synthesized material. The information presented herein is intended to empower researchers and developers to confidently synthesize and utilize this important fluorinated intermediate in their pursuit of novel chemical entities.
References
- 1. jelsciences.com [jelsciences.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of sodium R-(+)-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (elagolix), a potent and orally available nonpeptide antagonist of the human gonadotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. 2,6-Difluorobenzoic acid(385-00-2) 1H NMR spectrum [chemicalbook.com]
- 10. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR [m.chemicalbook.com]
- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. znaturforsch.com [znaturforsch.com]
- 13. govinfo.gov [govinfo.gov]
- 14. 2,6-difluoro-4-Hydroxybenzoic Acid | C7H4F2O3 | CID 2778776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2,6-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 2778228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2,6-Difluoro-4-methylbenzoic acid | 1201597-23-0 [sigmaaldrich.com]
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Difluoro-4-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2,6-Difluoro-4-(trifluoromethyl)benzoic acid stands as a significant building block in contemporary medicinal chemistry and materials science. Its unique trifluoromethyl and dual ortho-fluoro substitutions create a distinct electronic and steric profile, profoundly influencing its reactivity and interaction with biological systems. This guide provides a comprehensive analysis of its core physicochemical properties, offering both theoretical insights and practical, field-proven experimental protocols for its characterization. The strategic incorporation of fluorine and trifluoromethyl groups can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, making a thorough understanding of this compound's characteristics essential for rational drug design and materials engineering.[1][2][3] This document serves as an in-depth resource for researchers, providing the foundational knowledge required to effectively utilize this versatile chemical entity.
Molecular Structure and Inherent Chemical Attributes
The foundation of this compound's utility lies in its distinct molecular architecture. The benzoic acid core provides a reactive handle for amide bond formation and other derivatizations. The strategic placement of its substituents dictates its overall properties.
-
Trifluoromethyl Group (-CF3): This powerful electron-withdrawing group significantly impacts the molecule's acidity and lipophilicity.[3] The high metabolic stability of the C-F bond often imparts resistance to enzymatic degradation in drug candidates.[3]
-
Ortho-Fluoro Groups (-F): The two fluorine atoms flanking the carboxylic acid group exert a strong inductive electron-withdrawing effect, further increasing the acidity of the carboxyl proton. They also create steric hindrance that can influence the conformation of the carboxylic acid group and its interactions with other molecules.
Below is a diagram illustrating the key structural features of this compound.
Caption: Molecular structure of this compound.
Tabulated Physicochemical Data
| Property | Value (Unit) | Source/Method |
| Molecular Formula | C8H3F5O2 | - |
| Molecular Weight | 226.1 g/mol | Calculated |
| CAS Number | 1309597-24-7 | Vendor Information[2][4][5] |
| Melting Point | Not available | Experimental determination required |
| Boiling Point | Not available | Experimental determination required |
| pKa | Estimated ~2.5 - 3.0 | Based on analogues (e.g., 2,6-difluorobenzoic acid) and electronic effects |
| LogP (Octanol/Water) | Not available | Experimental determination recommended |
| Aqueous Solubility | Low | Expected based on fluorination and aromatic character |
Acidity (pKa): A Key Determinant of Biological Interaction
The acidity of the carboxylic acid proton is a critical parameter, as it dictates the ionization state of the molecule at physiological pH. This, in turn, influences its solubility, membrane permeability, and ability to form ionic bonds with biological targets. The strong electron-withdrawing effects of the two ortho-fluoro substituents and the para-trifluoromethyl group are expected to significantly increase the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2).
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[6] The procedure involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally.
Materials and Equipment:
-
This compound (high purity)
-
Carbonate-free 0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (100 mL)
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 1-5 mM) in a suitable solvent (e.g., a water/methanol co-solvent system for sparingly soluble compounds).
-
System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH readings.[7]
-
Titration Setup: Place a known volume of the analyte solution in a beaker with a magnetic stir bar. If necessary, add KCl to maintain a constant ionic strength. Immerse the pH electrode in the solution.
-
Titration: Add the standardized NaOH solution in small, precise increments using the burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Solubility: A Critical Factor in Drug Delivery and Formulation
The solubility of a compound in aqueous and organic media is a fundamental property that affects its absorption, distribution, metabolism, and excretion (ADME) profile in drug development. The high degree of fluorination in this compound suggests it will have low aqueous solubility but good solubility in many organic solvents.
Experimental Protocol: Shake-Flask Method for Aqueous Solubility Determination
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Materials and Equipment:
-
This compound
-
Buffer solutions at various pH values (e.g., phosphate-buffered saline, pH 7.4)
-
A suitable organic solvent for preparing a stock solution (e.g., DMSO, methanol)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV or LC-MS.
-
Solubility Calculation: The measured concentration of the compound in the supernatant represents its solubility in the tested buffer at that temperature.
Lipophilicity (LogP): Predicting Membrane Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a crucial parameter for predicting a drug's ability to cross biological membranes. The trifluoromethyl group is known to increase lipophilicity, which can enhance membrane permeability.[1]
Experimental Protocol: Shake-Flask Method for LogP Determination
This method directly measures the partitioning of a compound between two immiscible liquid phases.
Materials and Equipment:
-
This compound
-
1-Octanol (pre-saturated with water or buffer)
-
Aqueous buffer (e.g., pH 7.4, pre-saturated with 1-octanol)
-
Separatory funnel or vials
-
Shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or ¹⁹F NMR)
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate the 1-octanol with the aqueous buffer and vice-versa by mixing them vigorously and allowing the layers to separate.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other phase.
-
Equilibration: Shake the mixture for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can aid in this process.
-
Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique.
-
LogP Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value: LogP = log10 ([Concentration]octanol / [Concentration]aqueous)
Spectroscopic Profile
While specific spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons and the acidic proton of the carboxylic acid. The aromatic protons will exhibit complex splitting patterns due to coupling with the adjacent fluorine atoms. The acidic proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR will show distinct signals for the carboxyl carbon, the aromatic carbons, and the carbon of the trifluoromethyl group. The aromatic carbon signals will be split due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will be a key characterization tool. It is expected to show two signals: one for the two equivalent ortho-fluoro groups and another for the trifluoromethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a strong C=O stretching absorption, and C-F stretching bands.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Conclusion and Future Perspectives
This compound is a highly functionalized building block with significant potential in drug discovery and materials science. Its physicochemical properties, driven by the interplay of its fluoro and trifluoromethyl substituents, make it an attractive scaffold for creating molecules with enhanced biological activity and stability. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this compound and its derivatives, enabling more informed and rational design of novel chemical entities. Further research into the solid-state properties, such as crystal structure and polymorphism, would provide even greater insight into its behavior and potential applications in formulation and materials science.
References
- 1. 4-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1309597-24-7|this compound|BLD Pharm [bldpharm.com]
- 3. 2,6-Difluorobenzoic acid(385-00-2) 1H NMR [m.chemicalbook.com]
- 4. This compound | 1309597-24-7 | JCC59724 [biosynth.com]
- 5. bldpharm.com.tr [bldpharm.com.tr]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. creative-bioarray.com [creative-bioarray.com]
An In-depth Technical Guide to 2,6-Difluoro-4-(trifluoromethyl)benzoic Acid
This guide provides a comprehensive technical overview of 2,6-Difluoro-4-(trifluoromethyl)benzoic acid (CAS No. 1309597-24-7), a fluorinated building block of significant interest in medicinal chemistry and drug discovery. We will delve into its physicochemical properties, logical synthesis strategies, reactivity, and safe handling protocols, all grounded in established chemical principles and supported by available data.
Introduction: The Strategic Value of Fluorination in Drug Design
The deliberate incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Specifically, the trifluoromethyl (-CF3) group is a powerful modulator of lipophilicity, metabolic stability, and binding affinity. It can enhance a drug's ability to cross cell membranes and block metabolic degradation at susceptible sites, thereby extending its biological half-life.
This compound emerges as a valuable building block by combining the features of a carboxylic acid handle for further derivatization with a strategically fluorinated phenyl ring. The ortho-fluorine atoms can influence the conformation of the carboxylic acid group and modulate its acidity (pKa), while the para-trifluoromethyl group imparts the desirable properties mentioned above. This makes the compound an attractive starting point for the synthesis of novel therapeutic agents.
Physicochemical & Structural Properties
A clear understanding of a molecule's properties is fundamental to its application. Below is a summary of the key characteristics of this compound.
| Property | Value | Source(s) |
| CAS Number | 1309597-24-7 | [1][2] |
| Molecular Formula | C8H3F5O2 | |
| Molecular Weight | 226.10 g/mol | |
| Synonyms | 4-Carboxy-3,5-difluorobenzotrifluoride, α,α,α,2,6-Pentafluoro-p-toluic acid | [1] |
| Purity (Typical) | ≥95% | [1] |
| Appearance | Likely a white to off-white crystalline solid (inferred from related compounds) | N/A |
Predicted Spectroscopic Features:
-
¹H NMR: A single resonance is expected in the aromatic region, likely a triplet due to coupling with the two ortho-fluorine atoms. The carboxylic acid proton will appear as a broad singlet at the downfield end of the spectrum (>10 ppm).
-
¹³C NMR: The spectrum will be characterized by carbons showing coupling with fluorine (C-F coupling). Key signals would include the carboxyl carbon (~165-170 ppm), the CF3 carbon (a quartet), and four distinct aromatic carbon signals, all showing various C-F coupling patterns.
-
¹⁹F NMR: Two signals are expected: one for the two equivalent ortho-fluorine atoms and another for the -CF3 group.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 226. Fragmentation would likely involve the loss of -OH, -COOH, and -CF3 groups.
Synthesis Strategies: A Logic-Driven Approach
A robust and scalable synthesis is critical for the utility of any building block. While a specific, published protocol for this compound was not found, a logical retrosynthetic analysis based on common organometallic reactions points to a highly plausible route.
The most direct approach involves the formation of an organometallic intermediate from a suitable precursor, followed by quenching with carbon dioxide (carboxylation).
Proposed Experimental Protocol: Lithiation and Carboxylation
This protocol is based on analogous preparations of fluorinated benzoic acids, such as the synthesis of 4-bromo-2,6-difluorobenzoic acid from 3,5-difluorobromobenzene.[6]
Step 1: Preparation of 1-Bromo-3,5-difluoro-4-(trifluoromethyl)benzene (Precursor) The synthesis would begin from a commercially available trifluoromethylaniline derivative, which would undergo diazotization followed by a Sandmeyer-type reaction to install the bromine.
Step 2: Lithiation and Carboxylation
-
Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with the precursor, 1-bromo-3,5-difluoro-4-(trifluoromethyl)benzene, and anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Rationale (Expertise & Experience): Low temperature is critical to prevent side reactions and ensure the stability of the highly reactive aryllithium intermediate.
-
-
Lithiation: An organolithium reagent, typically n-butyllithium (n-BuLi) in hexanes, is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction progress can be monitored by TLC.
-
Carboxylation: Once the lithiation is complete, the reaction is quenched by bubbling dry carbon dioxide gas through the solution or by pouring the reaction mixture over crushed dry ice.
-
Rationale (Trustworthiness): Using a large excess of CO2 ensures complete carboxylation of the aryllithium intermediate.
-
-
Workup: The reaction is allowed to warm to room temperature. An aqueous acid solution (e.g., 1 M HCl) is then added to protonate the carboxylate salt and quench any remaining organolithium species.
-
Extraction & Purification: The aqueous mixture is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or silica gel column chromatography, to yield the final product.
Applications in Drug Discovery & Medicinal Chemistry
As a building block, this compound is primarily used as a starting material for more complex molecules. The carboxylic acid group serves as a versatile handle for various chemical transformations.
-
Amide Coupling: The most common application is the formation of amides by coupling with a diverse range of amines. This reaction, typically mediated by coupling reagents like EDC/HOBt or HATU, is a cornerstone of medicinal chemistry for building libraries of potential drug candidates.
-
Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents can yield corresponding esters, which can act as prodrugs or serve as intermediates themselves.
-
Reduction: The carboxylic acid can be reduced to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).[7] This opens up another avenue for derivatization.
The strategic placement of the fluorine and trifluoromethyl groups makes this building block particularly relevant for synthesizing inhibitors of enzymes or receptor antagonists where interactions within a hydrophobic pocket are critical.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for CAS 1309597-24-7 is not detailed in the provided results, data from structurally similar fluorinated benzoic acids allows for a reliable assessment of the required safety precautions.[8][9][10][11]
Hazard Profile (Inferred):
| Precautionary Measure | Protocol | Source(s) |
| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. | [8][13] |
| Eye Protection | Wear safety glasses with side shields or chemical goggles (approved under standards like EN166). | [8][13] |
| Hand Protection | Handle with chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use. | [8][13] |
| Skin & Body Protection | Wear a lab coat. Avoid contact with skin. | [9] |
| Handling | Avoid inhalation of dust. Wash hands thoroughly after handling. | [8][9] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [8][11] |
| Spills | Sweep up spilled solid material, avoiding dust generation, and place in a suitable container for disposal. | [8] |
In case of fire, hazardous decomposition products may include carbon oxides and hydrogen fluoride.[8][10]
Conclusion
This compound represents a highly valuable and specialized building block for the fields of pharmaceutical and materials science. Its trifunctionalized aromatic core offers a unique combination of electronic and steric properties that can be leveraged to design molecules with enhanced performance characteristics. The synthetic pathways are logical and based on well-established organometallic chemistry, and its handling requires standard precautions for irritant aromatic acids. As the drive for more effective and metabolically robust therapeutics continues, the utility of such precisely engineered fluorinated intermediates is set to grow.
References
- 1. Fluorinated Aromatics Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 2. 1309597-24-7|this compound|BLD Pharm [bldpharm.com]
- 3. spectrabase.com [spectrabase.com]
- 4. rsc.org [rsc.org]
- 5. 2,6-Difluorobenzoic acid(385-00-2) 1H NMR [m.chemicalbook.com]
- 6. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. 4-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. aaronchem.com [aaronchem.com]
A Technical Guide to the Spectral Analysis of 2,6-Difluoro-4-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Spectroscopic Signature of a Key Fluorinated Building Block
2,6-Difluoro-4-(trifluoromethyl)benzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two ortho-fluorine atoms and a para-trifluoromethyl group, imparts distinct electronic and conformational properties that are crucial for its application in the design of novel pharmaceuticals and advanced materials. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its interactions in complex chemical and biological systems.
This technical guide provides a comprehensive overview of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely available in the public domain, this guide will leverage established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive analysis. Furthermore, it will detail the fundamental methodologies for acquiring and interpreting such spectra, offering a practical framework for researchers in the field.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deep Dive into the Nuclear Environment
NMR spectroscopy is an unparalleled tool for elucidating the precise structural connectivity and electronic environment of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete characterization.
A. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting two main signals:
-
Aromatic Protons (H-3 and H-5): Due to the symmetrical substitution pattern, the two protons on the aromatic ring are chemically equivalent. They are expected to appear as a single signal. The strong electron-withdrawing effects of the two ortho-fluorine atoms and the para-trifluoromethyl group will significantly deshield these protons, leading to a downfield chemical shift, likely in the range of 7.8 - 8.2 ppm . This signal is expected to be a triplet due to coupling with the two adjacent ¹⁹F nuclei at positions 2 and 6. The coupling constant (JHF) is anticipated to be in the range of 7-10 Hz.
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 12 ppm . Its exact position and broadness are sensitive to the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
B. Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a carbon "fingerprint" of the molecule. The predicted chemical shifts are as follows:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic Acid) | 165 - 170 | Typical range for a carboxylic acid carbonyl carbon. |
| C-1 (ipso-Carboxylic) | 115 - 125 (triplet) | Attached to the electron-withdrawing COOH group and flanked by two fluorine atoms. Significant C-F coupling is expected. |
| C-2, C-6 (ipso-Fluoro) | 160 - 165 (doublet of triplets) | Directly bonded to fluorine, resulting in a large one-bond C-F coupling (¹JCF ~ 240-260 Hz). Further coupling to the other ortho-fluorine and the meta-protons will lead to a complex multiplet. |
| C-3, C-5 | 110 - 115 (doublet) | Shielded relative to benzene due to the ortho- and para-directing effects of the fluorine atoms, but deshielded by the CF₃ group. Will show coupling to the adjacent fluorine atoms. |
| C-4 (ipso-CF₃) | 130 - 135 (quartet) | Attached to the electron-withdrawing CF₃ group. The signal will be split into a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group (¹JCF ~ 30-40 Hz). |
| CF₃ | 120 - 125 (quartet) | The carbon of the trifluoromethyl group will also be a quartet due to the large one-bond C-F coupling (¹JCF ~ 270-290 Hz). |
C. Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected:
-
Aromatic Fluorines (F-2 and F-6): These two equivalent fluorine atoms will give rise to a single signal. Their chemical shift will be influenced by the ortho-carboxylic acid group and the para-trifluoromethyl group. A predicted chemical shift is in the range of -105 to -115 ppm (relative to CFCl₃). This signal is expected to be a doublet of triplets due to coupling with the meta-protons (³JFH) and the para-trifluoromethyl fluorines (⁵JFF).
-
Trifluoromethyl Fluorines (CF₃): The three equivalent fluorine atoms of the trifluoromethyl group will produce a single, more intense signal. The chemical shift is anticipated to be in the range of -60 to -65 ppm . This signal will likely appear as a triplet due to coupling with the two ortho-aromatic fluorine atoms (⁵JFF).
D. Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence the chemical shifts, particularly for the acidic proton. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing the ¹H and ¹³C spectra.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. An acquisition time of several hours may be necessary to achieve a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. A specific ¹⁹F reference standard, such as hexafluorobenzene (-164.9 ppm), may be used.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phasing, and baseline correction.
Figure 1: General workflow for NMR analysis.
II. Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |
| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching |
| C=C (Aromatic) | 1580 - 1620, 1450 - 1500 | Stretching |
| C-F (Aromatic) | 1200 - 1300 | Stretching |
| C-F (CF₃) | 1100 - 1200 (strong, multiple bands) | Stretching |
| O-H (Carboxylic Acid) | 900 - 950 (broad) | Out-of-plane bending |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Acquire the IR spectrum of the sample.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.
Figure 2: Workflow for ATR-FTIR analysis.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
A. Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular weight of this compound (C₈H₃F₅O₂) is 226.01 g/mol . In an electron ionization (EI) mass spectrum, a clear molecular ion peak at m/z = 226 is expected.
-
Key Fragmentation Pathways:
-
Loss of -OH (M-17): A peak at m/z = 209, corresponding to the formation of the acylium ion.
-
Loss of -COOH (M-45): A peak at m/z = 181, resulting from the cleavage of the carboxylic acid group.
-
Loss of CF₃ (M-69): A peak at m/z = 157, due to the loss of the trifluoromethyl radical. This is often a prominent peak in the spectra of trifluoromethyl-containing compounds.
-
B. Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Separation: Inject the sample into the GC to separate it from any impurities.
-
MS Analysis: The separated compound enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Figure 3: Workflow for GC-MS analysis.
IV. Conclusion: A Predictive Yet Practical Guide
This technical guide has provided a detailed predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR, IR, and MS spectra of this compound. By understanding the fundamental principles of these spectroscopic techniques and leveraging data from analogous structures, researchers can confidently approach the characterization of this and other complex fluorinated molecules. The provided experimental protocols offer a standardized methodology for obtaining high-quality spectral data, ensuring scientific rigor and reproducibility. As a key building block in modern chemistry, a comprehensive understanding of the spectral properties of this compound is essential for accelerating innovation in drug discovery and materials science.
V. References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. --INVALID-LINK--
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. --INVALID-LINK--
-
ChemicalBook: 4-(Trifluoromethyl)benzoic acid. (n.d.). Retrieved from --INVALID-LINK--
-
ChemicalBook: 2,6-Difluorobenzoic acid. (n.d.). Retrieved from --INVALID-LINK--
-
Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11–16. --INVALID-LINK--
An In-depth Technical Guide to 2,6-Difluoro-4-(trifluoromethyl)benzoic Acid: A Key Building Block for Advanced Pharmaceutical Development
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and strategic applications of 2,6-Difluoro-4-(trifluoromethyl)benzoic acid. As a trifunctional aromatic building block, this compound is of significant interest to researchers, medicinal chemists, and drug development professionals. The strategic placement of two ortho-fluorine atoms flanking a carboxylic acid group, combined with a para-trifluoromethyl substituent, imparts unique electronic and conformational properties. These features are highly desirable for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document delves into the predicted spectroscopic signatures, plausible synthetic pathways, and the rationale behind its utilization in modern drug discovery, offering field-proven insights for its practical application.
Introduction: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds has become a cornerstone strategy for optimizing drug-like properties.[1] Fluorine-containing motifs can significantly enhance metabolic stability, improve bioavailability, and modulate the acidity or basicity of functional groups, thereby refining a drug candidate's overall profile. The subject of this guide, this compound, is an exemplar of a highly functionalized building block designed to leverage these benefits.
The trifluoromethyl (-CF3) group is a well-established bioisostere for various functionalities and is known to increase lipophilicity, which can enhance a molecule's ability to cross cellular membranes. Concurrently, the fluorine atoms positioned ortho to the carboxylic acid group exert strong inductive effects, influencing the acidity of the carboxyl proton and creating a unique electronic environment. This distinct substitution pattern makes this compound a valuable intermediate for the synthesis of complex pharmaceutical agents where precise control over molecular properties is paramount.
Physicochemical and Structural Properties
While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and data from closely related analogs.
| Property | Value / Prediction | Reference / Basis for Prediction |
| IUPAC Name | This compound | Standard nomenclature |
| CAS Number | 1309597-24-7 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₈H₃F₅O₂ | Based on structure |
| Molecular Weight | 226.08 g/mol | Calculated from atomic weights |
| Appearance | Predicted to be a white to off-white solid | Analogy with related compounds like 2-Fluoro-4-(trifluoromethyl)benzoic acid (white powder)[2] and 2,6-Difluorobenzoic acid (solid)[3]. |
| Melting Point | Predicted to be in the range of 140-190 °C | Extrapolated from analogs: 2,6-Bis(trifluoromethyl)benzoic acid (138-140 °C), 2,6-Difluoro-4-methoxybenzoic acid (184-188 °C)[4], and 2,6-Difluorobenzoic acid (157-161 °C)[3]. The combined electron-withdrawing effects suggest a relatively high melting point. |
| Solubility | Predicted to be soluble in organic solvents like Methanol, Ethyl Acetate, and THF; sparingly soluble in water. | Analogy with 4-Fluoro-2-(trifluoromethyl)benzoic acid's good solubility in methanol[5] and the general solubility of benzoic acid derivatives. 4-(Trifluoromethyl)benzoic acid is noted as soluble in water.[6][7] |
| pKa | Predicted to be lower than benzoic acid (~4.2) | The strong electron-withdrawing effects of the two ortho-fluorine atoms and the para-trifluoromethyl group are expected to significantly acidify the carboxylic acid proton. |
Molecular Structure and Spectroscopic Analysis
The spectroscopic profile of this compound is dictated by its unique arrangement of functional groups. Below are the predicted key features for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to be relatively simple, showing a single signal for the two equivalent aromatic protons at the C3 and C5 positions. This signal would likely appear as a triplet due to coupling with the two ortho-fluorine atoms. The chemical shift is predicted to be in the downfield region (δ 7.5-8.0 ppm) due to the deshielding effect of the adjacent electron-withdrawing groups. The carboxylic acid proton will present as a broad singlet, typically above δ 10 ppm.
-
¹³C NMR: The carbon spectrum will be more complex due to C-F coupling. Key predicted signals include:
-
Carboxylic Carbon (C=O): ~165-170 ppm.
-
C1 (ipso-carboxyl): A complex multiplet due to coupling with ortho-fluorines.
-
C2/C6 (C-F): A doublet with a large one-bond C-F coupling constant (¹JCF > 240 Hz).
-
C3/C5 (C-H): A triplet due to two-bond C-F coupling.
-
C4 (C-CF₃): A quartet due to two-bond coupling with the CF₃ fluorines.
-
CF₃ Carbon: A quartet with a large one-bond C-F coupling constant.
-
-
¹⁹F NMR: This is a crucial technique for confirming the structure. Two distinct signals are expected:[8]
-
Aryl Fluorines (C2/C6-F): A signal in the typical aromatic fluorine region (around -100 to -120 ppm), likely appearing as a quartet due to coupling with the CF₃ group fluorines.
-
Trifluoromethyl Fluorines (CF₃): A signal further downfield (around -60 to -65 ppm), appearing as a triplet due to coupling with the two ortho-aryl fluorines.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands confirming the key functional groups:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.
-
C-F Stretches: Strong absorptions in the fingerprint region, typically between 1100 and 1350 cm⁻¹.
-
Aromatic C=C Stretches: Medium intensity bands in the ~1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 226. Key fragmentation patterns would include the loss of -OH (m/z 209) and -COOH (m/z 181), followed by further fragmentation of the aromatic ring.
Synthesis and Purification Strategies
Proposed Synthetic Workflow
A viable starting material would be 1-Bromo-3,5-difluoro-5-(trifluoromethyl)benzene. The synthesis would proceed via the formation of a Grignard reagent, followed by quenching with solid carbon dioxide (dry ice).
Caption: Proposed synthesis of this compound.
Experimental Protocol: Grignard Carboxylation
Trustworthiness: This protocol is designed as a self-validating system. Each step includes checks and considerations to ensure the reaction proceeds as expected. The use of anhydrous conditions is critical for the success of the Grignard formation.
Step-by-Step Methodology:
-
Apparatus Preparation:
-
All glassware (a three-neck round-bottom flask, dropping funnel, and condenser) must be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon. Maintain a positive inert atmosphere throughout the reaction.
-
-
Initiation of Grignard Reagent:
-
To the reaction flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine (as an initiator).
-
Add a small portion (~10%) of a solution of 1-Bromo-2,6-difluoro-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the flask.
-
Gently warm the flask until the iodine color disappears and bubbling is observed, indicating the initiation of the Grignard reaction. If initiation is sluggish, a sonicator bath may be used.
-
-
Formation of Grignard Reagent:
-
Once initiated, add the remaining solution of the aryl bromide dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should turn a cloudy grey-brown.
-
-
Carboxylation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate, dry flask, crush an excess of dry ice (solid CO₂) into a fine powder.
-
Slowly transfer the cooled Grignard solution via cannula onto the crushed dry ice with vigorous stirring. A thick, white precipitate will form.
-
Allow the mixture to warm to room temperature slowly as the excess CO₂ sublimes.
-
-
Acidic Workup and Extraction:
-
Once at room temperature, slowly quench the reaction mixture by adding 1M aqueous hydrochloric acid (HCl) until the solution is acidic (pH ~1-2) and all solids have dissolved.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure this compound.
-
Applications in Medicinal Chemistry and Drug Design
The title compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its value lies in the predictable and beneficial modifications it imparts to a parent molecule.
-
Modulation of Acidity and Lipophilicity: The pKa of the carboxylic acid is significantly lowered by the ortho-fluorines, which can be critical for salt formation or for interactions with biological targets. The para-CF₃ group systematically increases lipophilicity, aiding in membrane permeation.
-
Conformational Control: The bulky ortho-fluorine atoms can restrict the rotation of the carboxylic acid group relative to the benzene ring. This conformational locking can pre-organize a molecule for optimal binding to a receptor or enzyme active site, enhancing potency and selectivity.
-
Metabolic Blocking: The C-F bond is exceptionally strong. Introducing fluorine atoms at positions susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block these pathways, thereby increasing the half-life of a drug.
Caption: Logic flow for utilizing the title compound in lead optimization.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on analogous structures such as 2,6-Difluoro-4-methoxybenzoic acid and other fluorinated benzoic acids, the following precautions are advised:[9]
-
Hazard Classification: Expected to be classified as a skin irritant (H315), serious eye irritant (H319), and may cause respiratory irritation (H335).[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a P2/N95 particulate respirator may be necessary.
-
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and bases.
Conclusion
This compound represents a sophisticated and highly valuable building block for the synthesis of advanced pharmaceutical compounds. Its molecular architecture is deliberately designed to confer multiple advantageous properties simultaneously: enhanced metabolic stability, modulated electronics and acidity, and conformational constraint. While detailed experimental characterization remains sparse in public literature, its properties and reactivity can be reliably predicted from well-understood chemical principles and data from analogous structures. For drug development professionals, understanding the strategic application of such intermediates is key to navigating the complex challenges of lead optimization and designing next-generation therapeutics.
References
- 1. ossila.com [ossila.com]
- 2. 2-Fluoro-6-(trifluoromethyl)benzoic acid [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 2,6-二氟-4-甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]
- 7. 4-(Trifluoromethyl)benzoic acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. 2,6-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 2778228 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility and Stability Profile of 2,6-Difluoro-4-(trifluoromethyl)benzoic Acid
Executive Summary
In modern medicinal chemistry, highly functionalized aromatic compounds are indispensable building blocks. 2,6-Difluoro-4-(trifluoromethyl)benzoic acid stands out due to the unique combination of ortho-difluoro substitution and a para-trifluoromethyl group, moieties known to significantly modulate a molecule's physicochemical and pharmacological properties. Understanding the solubility and stability of such a key intermediate is not merely a preliminary step but a foundational pillar for successful drug discovery and development. Poor solubility can hinder formulation and lead to erratic bioavailability, while unforeseen instability can compromise drug efficacy and safety. This guide provides a deep dive into the predicted physicochemical characteristics of this compound, grounded in established chemical principles. More importantly, it offers robust, step-by-step experimental protocols for the empirical determination of its solubility and stability profiles, ensuring the generation of a reliable data package to guide preformulation, formulation, and analytical development activities.
Section 1: Introduction to this compound
Molecular Structure and Key Functional Groups
This compound (C₈H₃F₅O₂) is a synthetic building block characterized by a benzoic acid core heavily substituted with fluorine atoms. Its structure features:
-
A carboxylic acid group , which governs its acidic nature and potential for salt formation.
-
Two fluorine atoms at the ortho-positions (C2, C6), which act as strong electron-withdrawing groups and can influence the conformation of the carboxylic acid group.[1]
-
A trifluoromethyl (CF₃) group at the para-position (C4), a powerful electron-withdrawing and highly lipophilic moiety.
Significance in Medicinal Chemistry
The trifluoromethyl group is a cornerstone of modern drug design, prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[2] The strong carbon-fluorine bonds are resistant to enzymatic degradation, often leading to a longer in-vivo half-life for drug candidates.[2][3] The strategic placement of fluorine atoms directly on the aromatic ring further modulates electronic properties and can serve to block sites of metabolic hydroxylation.[3] Consequently, this molecule serves as a valuable precursor for active pharmaceutical ingredients (APIs) where enhanced potency, membrane permeability, and metabolic robustness are desired.[4]
The Critical Role of Solubility and Stability Data
The journey from a promising compound to a viable drug product is contingent on its physicochemical properties.
-
Solubility: Directly impacts drug absorption and bioavailability. For oral dosage forms, a drug must dissolve in the gastrointestinal tract to be absorbed. For intravenous formulations, complete solubility in a pharmaceutically acceptable vehicle is mandatory.
-
Stability: Ensures that the drug maintains its identity, purity, and potency throughout its shelf life. Degradation can lead to a loss of efficacy and the formation of potentially toxic impurities.
For drug development professionals, obtaining a precise and comprehensive solubility and stability profile is essential for risk mitigation and rational formulation design.
Section 2: Physicochemical Properties - A Predictive Analysis
While specific experimental data for this compound is not extensively published, we can construct a highly reliable predictive profile by analyzing the influence of its constituent functional groups.
Acidity (pKa)
The acidity of the carboxylic acid proton is dramatically increased by the potent electron-withdrawing effects of the attached substituents.
-
Inductive Effect: Both the ortho-fluorine atoms and the para-trifluoromethyl group pull electron density away from the aromatic ring and, consequently, from the carboxylate group. This stabilizes the conjugate base (carboxylate anion), making the parent acid more likely to donate its proton.
-
Predicted Value: The predicted pKa for this compound is approximately 1.83.[5] This is significantly more acidic than benzoic acid (pKa ≈ 4.2) and even more acidic than 2-fluorobenzoic acid (pKa ≈ 3.46) and 4-(trifluoromethyl)benzoic acid (pKa ≈ 3.69).[6][7]
Implication: This very low pKa is the single most critical predictor of its aqueous solubility. The molecule will exist predominantly in its neutral, far less soluble form in highly acidic environments (e.g., stomach, pH 1-2) and will rapidly convert to its highly soluble anionic (carboxylate) form in environments with a pH above ~3.
Solubility Profile (Predicted)
The solubility of this compound will be a tale of two distinct domains: aqueous and organic.
-
Aqueous Solubility: Intrinsic solubility (the solubility of the neutral form) is expected to be very low due to the lipophilic nature of the trifluoromethyl group.[2] However, the overall aqueous solubility will be highly pH-dependent. As the pH increases beyond the pKa, the compound will deprotonate to form the much more polar and water-soluble carboxylate salt.
-
Organic Solubility: The presence of the trifluoromethyl group and the aromatic ring suggests good solubility in a range of organic solvents. High solubility is expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in alcohols like methanol and ethanol. Solubility is likely to be lower in less polar solvents like dichloromethane and lowest in non-polar hydrocarbon solvents.
Table 1: Predicted Solubility Profile of this compound
| Solvent/Medium | Predicted Solubility | Rationale |
| Aqueous Buffer (pH 1.2) | Very Low | Compound is in its neutral, protonated form, well below its pKa. Lipophilicity of CF₃ group dominates. |
| Aqueous Buffer (pH 7.4) | High | Compound is fully deprotonated to its anionic carboxylate salt form, which is highly polar and water-soluble. |
| Methanol / Ethanol | High | Polar protic solvents capable of hydrogen bonding with the carboxylic acid. |
| DMSO / DMF | Very High | Polar aprotic solvents are excellent at solvating a wide range of organic molecules. |
| Acetonitrile | Moderate | Medium polarity solvent. |
| Dichloromethane (DCM) | Low to Moderate | Lower polarity than acetonitrile. |
| Toluene / Hexanes | Very Low | Non-polar solvents are poor at solvating the polar carboxylic acid group. |
Stability Profile (Predicted)
The molecule is anticipated to be highly stable due to the inherent strength of its covalent bonds.
-
Chemical Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[2] This, combined with the stability of the aromatic ring, suggests the molecule will be resistant to degradation under typical storage conditions. Unlike some monofluorinated alkyl groups, trifluoromethyl groups are exceptionally stable and not susceptible to Sₙ2 displacement reactions.[8]
-
Potential Degradation: While robust, no compound is indestructible. Forced degradation studies are essential to probe for potential liabilities. Plausible (though low-probability) degradation pathways could involve photochemical reactions or extreme pH and temperature conditions leading to decarboxylation or other rearrangements. Studies on related trifluoromethyl-substituted aromatic compounds show that photodegradation can occur, sometimes leading to defluorination.[9][10]
Section 3: Experimental Protocol for Comprehensive Solubility Assessment
Objective and Rationale
The goal is to determine the thermodynamic equilibrium solubility in key aqueous and organic media. The shake-flask method is the gold standard for this determination as it allows the system to reach equilibrium, providing a true measure of thermodynamic solubility. Quantification by a validated, stability-indicating HPLC-UV method ensures accuracy and specificity.
Experimental Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Methodology
-
Materials and Reagents:
-
This compound (as solid)
-
HPLC-grade solvents: Methanol, Acetonitrile, DMSO
-
Reagents for buffers (e.g., HCl, KCl for pH 1.2; NaH₂PO₄, Na₂HPO₄ for pH 7.4)
-
Calibrated pH meter and analytical balance
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE for organic, PVDF for aqueous)
-
-
Solvent Preparation:
-
Prepare all aqueous buffers according to standard laboratory procedures and verify pH.
-
Use HPLC-grade organic solvents as supplied.
-
-
Shake-Flask Procedure:
-
Add an excess of solid compound to a series of glass vials (e.g., 5-10 mg in 1 mL of solvent). The key is to ensure solid remains visible after equilibration.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours).
-
-
Sample Preparation:
-
Remove vials from the shaker and allow them to stand for 30 minutes for solids to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles. The first few drops should be discarded to saturate the filter membrane.
-
-
Analytical Method: HPLC-UV Quantification
-
Instrumentation: HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. A good starting point is 60:40 Acetonitrile:Water (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan for UV maxima between 200-400 nm. A likely wavelength is ~254 nm or ~275 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) and perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL).
-
-
Data Analysis:
-
Accurately dilute the filtered sample with the mobile phase to fall within the linear range of the calibration curve.
-
Inject the diluted sample and standards onto the HPLC.
-
Calculate the concentration in the diluted sample using the standard curve.
-
Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. Report results in mg/mL or µg/mL.
-
Section 4: Experimental Protocol for Forced Degradation and Stability Assessment
Objective and Rationale
Forced degradation (or stress testing) is a regulatory requirement designed to identify likely degradation products and demonstrate the specificity of the analytical method.[11] By subjecting the drug substance to conditions more severe than accelerated stability testing, we can rapidly probe its intrinsic stability and ensure the chosen analytical method can separate any degradants from the parent compound.[11]
Experimental Workflow
Caption: Workflow for Forced Degradation Studies.
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Prepare a stock solution of the compound at ~1 mg/mL in a mixture of acetonitrile and water.
-
-
Application of Stress Conditions:
-
The goal is to achieve 5-20% degradation. Time points (e.g., 2, 8, 24, 48 hours) should be taken to monitor the progression.
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl and heat at 60-80 °C.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH and heat at 60-80 °C.
-
Oxidative Degradation: Mix stock solution with 3-30% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the stock solution at 60-80 °C. Also, store the solid powder in an oven at the same temperature.
-
Photostability: Expose the solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in foil.
-
-
Sample Quenching and Preparation:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Cool the sample to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to a suitable concentration (e.g., 50-100 µg/mL).
-
-
Analytical Method: Stability-Indicating HPLC-UV/MS
-
Rationale: The method must be able to resolve all degradation product peaks from the parent peak and from each other. Mass spectrometry is used for the structural elucidation of any significant degradants.
-
Instrumentation: HPLC with DAD and an in-line Mass Spectrometer (e.g., ESI-Q-TOF).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically required. For example:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Analysis: Run all stressed samples, an unstressed control, and a blank.
-
-
Data Analysis and Reporting:
-
Specificity: Compare the chromatograms. The method is considered stability-indicating if all degradant peaks are baseline-resolved from the parent peak.
-
Peak Purity: Use the DAD to assess the peak purity of the parent compound in the stressed samples. A pure peak indicates no co-eluting degradants.
-
Degradant Identification: Use the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the degradant peaks to propose potential structures.[12]
-
Mass Balance: Calculate the total response of the parent peak plus all degradant peaks. A good mass balance (95-105%) indicates that all major degradation products are accounted for.
-
Section 5: Data Interpretation and Implications for Drug Development
The empirical data generated from these protocols are not merely numbers; they are critical decision-making tools.
-
pH-Solubility Profile: This data directly informs salt selection strategies. For a highly acidic compound like this, forming a sodium or potassium salt could dramatically improve its dissolution rate and suitability for solid oral dosage forms. It also dictates the choice of formulation vehicle for liquid dosage forms, indicating that a buffered solution with a pH > 4 would be necessary for an aqueous formulation.
-
Solubility in Organic Solvents: This guides the selection of solvents for API processing, purification, and the development of amorphous solid dispersions if the crystalline form has poor bioavailability.
-
Stability Profile: The forced degradation results define the compound's liabilities. If it degrades under acidic conditions, an enteric coating may be required for an oral tablet. If it is light-sensitive, light-protective packaging is mandatory. The degradation profile is also essential for setting manufacturing process limits, release and shelf-life specifications, and recommended storage conditions.
Caption: Relationship between physicochemical data and drug development decisions.
Section 6: Conclusion
This compound is a molecule of significant interest, engineered with functional groups that confer desirable properties for drug development. Its predicted profile—high acidity, pH-dependent aqueous solubility, and robust chemical stability—provides a strong working hypothesis for researchers. However, prediction must always be followed by empirical verification. The detailed protocols provided in this guide for solubility and forced degradation analysis represent a self-validating system for generating the high-quality, trustworthy data required to navigate the complexities of pharmaceutical development. By systematically characterizing these core properties, scientists can de-risk their development programs, make informed decisions, and ultimately accelerate the progression of new chemical entities from the laboratory to the clinic.
Section 7: References
-
Eawag. 3-Fluorobenzoate Degradation Pathway. Eawag-BBD. --INVALID-LINK--
-
Schreiber, A., et al. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58-67. --INVALID-LINK--
-
Engesser, K. H., et al. (1990). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Archives of Microbiology, 153(2), 193-199. --INVALID-LINK--
-
Schreiber, A., et al. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. PubMed. --INVALID-LINK--
-
Hidaka, H., et al. (2013). Photoassisted defluorination of fluorinated substrates and pharmaceuticals by a wide bandgap metal oxide in aqueous media. ResearchGate. --INVALID-LINK--
-
OChem, Inc. (n.d.). The Role of Trifluoromethyl Groups in Chemical Intermediates. --INVALID-LINK--
-
Mebrahtu, M., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. --INVALID-LINK--
-
Wang, F., et al. (2024). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. --INVALID-LINK--
-
Meanwell, N. A. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(23), 8547. --INVALID-LINK--
-
Wang, P., et al. (2006). Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy. Rapid Communications in Mass Spectrometry, 20(14), 2227-9. --INVALID-LINK--
-
Kass, S. R., et al. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. --INVALID-LINK--
-
Garlapati, C., & Madras, G. (2010). Solubility of Benzoic Acid in Carbon Dioxide and in Trifluoromethane. ResearchGate. --INVALID-LINK--
-
Aristilde, L., et al. (2023). Photodegradation of Trifluoromethyl-Substituted Aromatic Compounds: Effect of Nitrogen Presence in Aromatic Rings. Environmental Science & Technology. --INVALID-LINK--
-
Dana Bioscience. (n.d.). This compound 100mg. --INVALID-LINK--
-
ChemicalBook. (2025). 4-(Trifluoromethyl)benzoic acid. --INVALID-LINK--
-
MedchemExpress. (n.d.). 4-(Trifluoromethyl)benzoic acid. --INVALID-LINK--
-
Lin, H. S., et al. (2015). Analysis of trans-2,6-difluoro-4′-(N,N-dimethylamino)stilbene (DFS) in biological samples by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 407(1), 223-233. --INVALID-LINK--
-
Ribeiro da Silva, M. A. V., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(18), 4241. --INVALID-LINK--
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. --INVALID-LINK--
-
PubChem. (n.d.). 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 3-Fluorobenzoic Acid and Morpholide Quantification. --INVALID-LINK--
-
ATSDR. (1995). Analytical Methods. Agency for Toxic Substances and Disease Registry. --INVALID-LINK--
-
Oldacre, A. N., & Young, E. R. (2017). Decoding Proton-Coupled Electron Transfer with Potential-pKa Diagrams. Inorganic Chemistry, 56(3), 1225-1231. --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. --INVALID-LINK--
-
Singh, R. P., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 14(10), 991. --INVALID-LINK--
-
PubChem. (n.d.). 2,6-Difluoro-4-methoxybenzoic acid. --INVALID-LINK--
-
Ossila. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzoic acid. --INVALID-LINK--
-
Abraham, M. H., et al. (2015). Solubility of Benzoic Acid in Organic Solvents. Scribd. --INVALID-LINK--
-
ATSDR. (1995). Analytical Methods for 2,4,6-Trinitrotoluene. Agency for Toxic Substances and Disease Registry. --INVALID-LINK--
-
Zhang, C., et al. (2018). The solubility of benzoic acid in seven solvents. Journal of Chemical & Engineering Data, 63(4), 1034-1041. --INVALID-LINK--
References
- 1. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ossila.com [ossila.com]
- 5. This compound | 1309597-24-7 [m.chemicalbook.com]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 7. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Application of Novel Derivatives of 2,6-Difluoro-4-(trifluoromethyl)benzoic Acid
Abstract
This technical guide provides an in-depth exploration of the synthesis and potential applications of novel derivatives of 2,6-difluoro-4-(trifluoromethyl)benzoic acid. This core scaffold is of significant interest in medicinal chemistry and drug discovery due to the unique physicochemical properties imparted by its fluorine and trifluoromethyl substituents. We will delve into the strategic considerations for its derivatization, with a focus on the synthesis of amide, ester, and heterocyclic analogues. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, insights into the rationale behind synthetic choices, and a discussion of the potential biological activities of these novel compounds.
Introduction: The Strategic Importance of Fluorinated Benzoic Acids in Drug Discovery
Fluorine-containing organic molecules have become indispensable in modern medicinal chemistry. The strategic incorporation of fluorine atoms into a drug candidate can profoundly influence its metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] The this compound scaffold is a prime example of a building block designed to leverage these benefits.
The two fluorine atoms at the ortho positions to the carboxylic acid group can influence the acidity of the carboxyl group and provide steric hindrance, which can impact binding to biological targets and metabolic stability. The trifluoromethyl group at the para position is a strong electron-withdrawing group and is known to enhance lipophilicity, which can improve a drug's ability to cross cell membranes.[3] This unique combination of substituents makes this compound an attractive starting point for the synthesis of novel bioactive molecules.
This guide will focus on the derivatization of the carboxylic acid moiety, a versatile functional group that can be readily converted into a variety of other functionalities, including amides, esters, and heterocycles.
General Strategies for Derivatization
The primary route for derivatizing this compound involves the activation of the carboxylic acid group. A common and effective method is the conversion of the benzoic acid to its corresponding acid chloride. This highly reactive intermediate can then be readily reacted with a wide range of nucleophiles to generate a diverse library of derivatives.
Synthesis of 2,6-Difluoro-4-(trifluoromethyl)benzoyl Chloride
The conversion of this compound to its acid chloride is a crucial first step for many subsequent derivatizations. A reliable method involves the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[4]
Experimental Protocol: Synthesis of 2,6-Difluoro-4-(trifluoromethyl)benzoyl Chloride
-
To a stirred solution of this compound (1.0 eq.) in a dry, inert solvent such as dichloromethane (DCM) or benzene, add a catalytic amount of dry DMF (e.g., a few drops).
-
Slowly add a solution of oxalyl chloride (1.2-1.5 eq.) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess oxalyl chloride in vacuo to yield the crude 2,6-difluoro-4-(trifluoromethyl)benzoyl chloride. This product is often used in the next step without further purification.
Caption: General scheme for the synthesis of 2,6-difluoro-4-(trifluoromethyl)benzoyl chloride.
Synthesis of Novel Amide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry, and the synthesis of novel benzamides from 2,6-difluoro-4-(trifluoromethyl)benzoyl chloride is a key strategy for generating new drug candidates. The resulting N-substituted benzamides can exhibit a wide range of biological activities. For instance, derivatives of the structurally related 2,6-difluorobenzamide have been identified as potent inhibitors of the bacterial cell division protein FtsZ, demonstrating promising antibacterial activity.[2][4]
Synthesis of N-Aryl-2,6-difluoro-4-(trifluoromethyl)benzamides
The reaction of 2,6-difluoro-4-(trifluoromethyl)benzoyl chloride with various anilines can produce a library of N-aryl benzamides.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-2,6-difluoro-4-(trifluoromethyl)benzamides
-
To a solution of a substituted aniline (1.0 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq.) in a dry aprotic solvent (e.g., DCM, THF, or acetonitrile), add a solution of 2,6-difluoro-4-(trifluoromethyl)benzoyl chloride (1.1 eq.) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-2,6-difluoro-4-(trifluoromethyl)benzamide.
Table 1: Examples of Synthesized 2,6-Difluorobenzamide Derivatives and their Antibacterial Activity (Analogous System) [4]
| Compound | R-group (at position 3) | MIC (μg/mL) against B. subtilis |
| 7 | 3-chloroalkoxy | 0.25-1 |
| 12 | 3-bromoalkoxy | 0.25-1 |
| 17 | 3-alkyloxy | 0.25-1 |
Note: The data presented is for 3-substituted 2,6-difluorobenzamide derivatives as a proof-of-concept for the potential of this class of compounds.
References
- 1. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-Difluorobenzamide | C7H5F2NO | CID 87439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Fluorine Substitution on Benzoic Acid pKa: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Directive: Understanding the "Why" Behind the "How"
The acid dissociation constant, or pKa, is a fundamental physicochemical parameter that profoundly influences a drug molecule's behavior in a biological system.[1] It dictates the degree of ionization at a given pH, which in turn governs critical properties such as solubility, membrane permeability, and receptor binding.[2][3] For drug development professionals, the ability to rationally modulate a molecule's pKa is a powerful tool for optimizing its pharmacokinetic and pharmacodynamic profiles.[4][5]
This guide delves into the specific impact of fluorine substitution on the pKa of benzoic acid, a common scaffold in medicinal chemistry. We will move beyond a mere recitation of facts to provide a deep, mechanistic understanding of the underlying principles, empowering you to make informed decisions in your research and development endeavors.
Scientific Integrity & Logic: The Electronic Dance of Fluorine
The introduction of a fluorine atom onto the benzoic acid ring initiates a fascinating interplay of electronic effects that ultimately determine the compound's acidity. Two primary forces are at play: the inductive effect and the resonance effect.
The Inductive Effect: A Powerful Pull
Fluorine's extreme electronegativity creates a strong electron-withdrawing inductive effect (-I).[6][7] This through-bond polarization pulls electron density away from the carboxylic acid group. The consequence is a stabilization of the resulting carboxylate anion upon deprotonation.[6][8] By delocalizing the negative charge, the conjugate base becomes more stable, thus shifting the equilibrium towards dissociation and resulting in a stronger acid (lower pKa).[7] This effect is distance-dependent; the closer the fluorine atom is to the carboxylic acid, the more pronounced its acidifying influence.[9]
The Resonance Effect: A Countervailing Push
While the inductive effect is dominant, fluorine also possesses lone pairs of electrons that can be donated into the aromatic pi-system through resonance (+M effect).[10][11] This electron-donating effect pushes electron density towards the carboxylic acid group, which would, in isolation, destabilize the carboxylate anion and decrease acidity. However, the overlap between fluorine's 2p orbitals and the aromatic system's p-orbitals is not as effective as its inductive pull.[12] Therefore, the net electronic impact of fluorine substitution is overwhelmingly electron-withdrawing, leading to an increase in the acidity of benzoic acid.[13]
The "Ortho Effect": A Steric and Electronic Anomaly
A noteworthy phenomenon is the "ortho effect," where almost any substituent in the ortho position to the carboxylic acid group increases its acidity, often to a greater extent than the same substituent in the meta or para positions.[7][9] This is attributed to a combination of steric and electronic factors. In the case of 2-fluorobenzoic acid, the proximity of the fluorine atom maximizes the powerful inductive effect.[10]
Data Presentation: Quantifying the Impact
The following table summarizes the pKa values of benzoic acid and its monofluorinated derivatives, clearly illustrating the impact of fluorine's position on acidity.
| Compound | pKa |
| Benzoic Acid | 4.20[13] |
| 2-Fluorobenzoic Acid | 3.27[13] |
| 3-Fluorobenzoic Acid | 3.86[13] |
| 4-Fluorobenzoic Acid | 4.14[13] |
As the data shows, the ortho-substituted isomer exhibits the most significant decrease in pKa, followed by the meta and then the para isomer. This trend is a direct reflection of the interplay between the distance-dependent inductive effect and the position-dependent resonance effect.
Experimental Protocols: A Self-Validating System for pKa Determination
Accurate and reproducible pKa determination is crucial for any drug discovery program.[14] Potentiometric titration is a robust and widely used method for this purpose.[15][16]
Principle of Potentiometric Titration
This method involves the gradual addition of a standardized titrant (typically a strong base like NaOH) to a solution of the analyte (the fluorinated benzoic acid).[17] The pH of the solution is continuously monitored using a calibrated pH electrode. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated forms of the acid are equal.[16]
Detailed Step-by-Step Methodology
Caption: A logical workflow for the potentiometric determination of pKa.
Trustworthiness Through Self-Validation
To ensure the integrity of the results, the following must be implemented:
-
Titrant Standardization: The concentration of the NaOH solution must be accurately determined against a primary standard, such as potassium hydrogen phthalate (KHP).
-
pH Meter Calibration: A multi-point calibration of the pH meter with certified buffers is essential before each experiment.[14]
-
Temperature Control: pKa is temperature-dependent, so all measurements should be performed at a constant, recorded temperature.[18]
-
Replicate Analysis: Performing the titration in triplicate will provide a measure of the precision and reproducibility of the determination.[14]
Mandatory Visualization: Depicting the Logical Relationships
The following diagram illustrates the logical relationship between the electronic effects of fluorine and the resulting change in the acidity of benzoic acid.
Caption: The causal chain from fluorine's properties to its effect on pKa.
References
- 1. What is pKa and how is it used in drug development? [pion-inc.com]
- 2. ijirss.com [ijirss.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]
- 5. drughunter.com [drughunter.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. leah4sci.com [leah4sci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. benchchem.com [benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. asianpubs.org [asianpubs.org]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature [scirp.org]
Methodological & Application
The Strategic Utility of 2,6-Difluoro-4-(trifluoromethyl)benzoic Acid in Modern Organic Synthesis
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance a multitude of properties, including metabolic stability, binding affinity, and lipophilicity. Among the repertoire of fluorinated building blocks, 2,6-Difluoro-4-(trifluoromethyl)benzoic acid stands out as a particularly valuable synthon. Its unique electronic and steric properties, arising from the ortho-difluoro substitution and the strongly electron-withdrawing trifluoromethyl group at the para position, present both challenges and opportunities in organic synthesis. This guide provides an in-depth exploration of the applications of this versatile building block, complete with detailed protocols for key transformations, mechanistic insights, and comparative data to empower researchers in their synthetic endeavors. The strategic placement of fluorine atoms can significantly influence the biological activity of a molecule, making fluorinated compounds like this compound highly sought after in the development of novel pharmaceuticals and agrochemicals.[1][2]
Core Applications and Synthetic Protocols
This compound is primarily utilized in three key areas of organic synthesis: amide bond formation, palladium-catalyzed cross-coupling reactions, and nucleophilic aromatic substitution. The inherent steric hindrance and electron-deficient nature of the aromatic ring necessitate carefully optimized reaction conditions to achieve high yields and purity.
Amide Bond Formation: Navigating Steric Hindrance and Electronic Deactivation
The synthesis of amides from this compound is a frequently encountered transformation in medicinal chemistry. However, the steric bulk imposed by the two ortho-fluorine atoms and the electron-withdrawing nature of the trifluoromethyl group can render standard amide coupling conditions sluggish and inefficient.[3][4][5] To overcome these challenges, more potent coupling reagents and optimized protocols are required.
A robust method for the synthesis of amides from sterically hindered and electronically deactivated carboxylic acids involves the use of hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the coupling agent.
Experimental Workflow:
Figure 1: General workflow for HATU-mediated amide coupling.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the activated O-acylisourea intermediate.
-
Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
HATU: This coupling reagent is highly effective for hindered substrates due to the formation of a highly reactive activated ester.
-
DIPEA: A non-nucleophilic base is crucial to prevent side reactions with the activated carboxylic acid. An excess is used to neutralize the hexafluorophosphate byproduct of HATU activation and the carboxylic acid itself.
-
Anhydrous Conditions: Moisture can hydrolyze the activated intermediate, leading to lower yields.
Comparative Data for Amide Coupling Reagents:
| Coupling Reagent | Base | Typical Yield Range (%) | Notes |
| HATU | DIPEA | 85-95 | Excellent for hindered and electron-deficient substrates. |
| EDC/HOBt | DIPEA | 40-60 | Often less effective for this specific substrate due to lower reactivity.[4] |
| Acyl Fluoride (in situ) | DIPEA | 70-90 | A good alternative, especially for challenging couplings, by converting the carboxylic acid to the more reactive acyl fluoride.[3][5] |
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The carbon-fluorine bonds of this compound are generally stable to palladium-catalyzed cross-coupling conditions, allowing for the transformation of the carboxylic acid moiety (after conversion to a suitable derivative) or a pre-installed leaving group on the aromatic ring. A common strategy involves the conversion of the benzoic acid to an aryl halide or triflate, which can then participate in Suzuki-Miyaura reactions to form biaryl structures.
This protocol outlines the coupling of a brominated derivative of the title compound with a boronic acid.
Experimental Workflow:
Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine the aryl bromide derived from this compound (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere for 4-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[6][7][8]
Authoritative Grounding & Mechanistic Insights:
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron compound, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle, especially with electron-poor aryl halides.[9]
Nucleophilic Aromatic Substitution (SNAr)
The two fluorine atoms ortho to the carboxylic acid group in this compound are activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effects of both the adjacent carboxyl group and the para-trifluoromethyl group. This allows for the selective introduction of nucleophiles at the C2 and C6 positions.
This protocol describes a general procedure for the substitution of one of the ortho-fluorine atoms.
Detailed Step-by-Step Methodology:
-
Substrate Preparation: It is often advantageous to convert the carboxylic acid to an ester (e.g., methyl ester) to prevent interference from the acidic proton.
-
Reaction Setup: Dissolve the methyl 2,6-difluoro-4-(trifluoromethyl)benzoate (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Nucleophile and Base Addition: Add the nucleophile (e.g., an alcohol, amine, or thiol; 1.1 eq) and a suitable base (e.g., K₂CO₃ or NaH; 1.2 eq).
-
Reaction: Heat the reaction mixture (temperatures can range from room temperature to >100 °C depending on the nucleophile's reactivity). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction, quench with water, and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the product by chromatography or recrystallization.
Mechanistic Rationale:
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the fluoride leaving group restores the aromaticity of the ring. The strong electron-withdrawing groups are essential for stabilizing the negative charge of the Meisenheimer complex, thereby facilitating the reaction.
Physicochemical Properties and Safety Information
| Property | Value | Source |
| Molecular Formula | C₈H₃F₅O₂ | - |
| Molecular Weight | 226.10 g/mol | [1] |
| Melting Point | 157-161 °C (for the closely related 2,6-difluorobenzoic acid) | [4] |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in many organic solvents such as methanol, THF, and DMF. | - |
Safety and Handling:
This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. While its steric and electronic properties can present synthetic challenges, these can be overcome with the use of modern, robust protocols. The ability to readily form amides, participate in cross-coupling reactions, and undergo nucleophilic aromatic substitution makes this compound a powerful tool for the synthesis of complex molecules with applications in medicinal chemistry, agrochemicals, and materials science. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the successful application of this important synthetic intermediate in research and development.
References
- 1. 2,4-Difluoro-5-(trifluoromethyl)benzoic acid (261945-01-1) for sale [vulcanchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 2,6-Difluorobenzoic acid 98 385-00-2 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,6-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 2778228 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2,6-Difluoro-4-(trifluoromethyl)benzoic Acid in Synthetic Chemistry
Introduction: A Sterically Hindered Building Block of Strategic Importance
2,6-Difluoro-4-(trifluoromethyl)benzoic acid is a key building block in modern medicinal chemistry. Its strategic value stems from the unique physicochemical properties imparted by its fluorine and trifluoromethyl substituents. The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological profiles, including metabolic stability, lipophilicity, and binding affinity.[1] The trifluoromethyl group, in particular, can improve a drug's ability to cross cell membranes and block metabolic degradation.
However, the synthetic utility of this molecule is dominated by a significant chemical challenge: steric hindrance. The two fluorine atoms flanking the carboxylic acid group at the ortho positions create a sterically congested environment. This bulkiness severely restricts access to the carboxyl carbon, making common transformations like amide bond formation and esterification difficult with standard protocols.[2][3]
This guide provides an in-depth analysis of the reactivity of this compound and offers detailed, field-proven protocols to overcome these synthetic hurdles. The methodologies described herein are designed for researchers, scientists, and drug development professionals aiming to efficiently incorporate this valuable moiety into complex molecular scaffolds.
Safety First: Essential Handling & Precautionary Measures
As with any fluorinated compound, proper safety protocols are paramount. This compound and related structures are classified as irritants.
Primary Hazards:
-
Eye Damage: Causes serious eye irritation or damage.[4][5][6][7]
-
Respiratory Irritation: May cause respiratory irritation.[4][6][8]
Mandatory Handling Procedures:
-
Ventilation: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[5][8]
-
Personal Protective Equipment (PPE):
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[4][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][8]
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.[4][8]
-
Core Application: Amide Bond Formation (Amidation)
The direct condensation of this compound with an amine is exceptionally challenging due to steric hindrance. The key to success is the activation of the carboxylic acid into a highly reactive intermediate that is more susceptible to nucleophilic attack. Standard methods often fail or result in low yields, necessitating the use of more potent coupling reagents.[9][10]
The Causality Behind Reagent Choice
For sterically hindered substrates, the choice of coupling reagent is critical. The goal is to generate an activated ester or intermediate that is sufficiently reactive to overcome the high energy barrier imposed by the ortho-fluoro groups. We will explore three robust strategies.
Protocol 1: High-Potency Uronium/Aminium Salt Coupling (HATU)
Uronium/aminium-based reagents like HATU are among the most effective for difficult couplings.[11] HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester, which then readily couples with the amine.[11][12] The pyridine nitrogen in the HOAt byproduct is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the reaction.[11]
Experimental Workflow: HATU-Mediated Amidation
Caption: General workflow for HATU-mediated amide coupling.
Step-by-Step Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF).
-
Addition of Amine & Base: Add the desired amine (1.1 eq) followed by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).[13]
-
Activation: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1-1.2 eq) portion-wise to the stirring solution. An exotherm may be observed.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Protocol 2: Acyl Halide Formation & Subsequent Amination
This classic, robust two-step method involves converting the carboxylic acid to a highly reactive acyl chloride, which is then reacted with the amine.[14] Oxalyl chloride, often with a catalytic amount of DMF, is a clean and effective reagent for this transformation as the byproducts (CO₂, CO, HCl) are gaseous.[15][16]
Experimental Workflow: Acyl Chloride Formation
Caption: Two-step workflow for amidation via an acyl chloride intermediate.
Step-by-Step Protocol:
-
Acyl Chloride Formation:
-
Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0°C and slowly add oxalyl chloride (1.5-2.0 eq) dropwise.[17]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Vigorous gas evolution will be observed.
-
The reaction is complete when gas evolution ceases. The resulting acyl chloride solution can be used directly or concentrated carefully in vacuo.
-
-
Amidation:
-
In a separate flask, dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 eq) in anhydrous DCM at 0°C.
-
Slowly add the freshly prepared acyl chloride solution from Step 1 to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Perform an aqueous workup and purification as described in Protocol 1.
-
Summary of Amidation Methods
| Method | Activating Reagent | Key Additive(s) | Advantages | Disadvantages |
| Uronium Salt | HATU, HBTU, HCTU | DIPEA or Triethylamine | High yields, fast reactions, effective for hindered substrates.[11] | Reagents are expensive; byproducts can be difficult to remove.[18] |
| Acyl Halide | Oxalyl Chloride, SOCl₂ | Catalytic DMF | Highly reactive intermediate, cost-effective, gaseous byproducts.[16][19] | Harsh reagents, moisture-sensitive, two-step process. |
| Carbodiimide | EDC, DCC | HOBt, HOAt, DMAP | Milder conditions, widely used. | Lower reactivity for hindered acids, potential for side products. |
Application 2: Esterification Protocols
Similar to amidation, the steric hindrance of this compound makes esterification challenging. Mild, catalyzed approaches are required for good conversion.
Protocol 1: Steglich Esterification (DCC/DMAP)
The Steglich esterification is a mild and effective method for forming esters from sterically hindered acids, including those sensitive to acid.[20] It uses a carbodiimide (DCC or EDC) to activate the carboxylic acid, and a catalytic amount of 4-Dimethylaminopyridine (DMAP) to accelerate the reaction.[21][22] DMAP acts as a potent acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate.[20]
Step-by-Step Protocol:
-
Preparation: Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.
-
Activation: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) to the stirring solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup:
-
Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and wash with 0.5 M HCl, followed by saturated aqueous NaHCO₃, and finally brine.
-
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude ester by flash column chromatography. Note that removing all traces of DCU can sometimes be challenging.[23]
Protocol 2: Esterification via Acyl Chloride
This method mirrors the amidation protocol and is highly effective for less sensitive alcohols. The high reactivity of the acyl chloride intermediate drives the reaction to completion.
Step-by-Step Protocol:
-
Acyl Chloride Formation: Prepare the acyl chloride from this compound using oxalyl chloride and catalytic DMF as described in the amidation section.
-
Ester Formation:
-
In a separate flask, dissolve the alcohol (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) in anhydrous DCM at 0°C.
-
Slowly add the freshly prepared acyl chloride solution to the alcohol solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Perform an aqueous workup and purification as described for the Steglich esterification.
-
Summary of Esterification Methods
| Method | Reagent(s) | Key Additive(s) | Advantages | Disadvantages |
| Steglich | DCC or EDC | DMAP (catalytic) | Very mild conditions, suitable for acid-sensitive substrates.[20][24] | DCU byproduct can be difficult to remove completely.[22][23] |
| Acyl Halide | Oxalyl Chloride | Pyridine or Et₃N | Highly effective, driven by reactive intermediate. | Harsh reagents, requires anhydrous conditions, two steps. |
| Fischer | H₂SO₄ (catalytic) | Excess Alcohol | Simple, inexpensive reagents. | Requires harsh conditions (heat), equilibrium-limited, not for sensitive substrates.[24] |
Conclusion
While the steric hindrance of this compound presents a formidable synthetic challenge, it is not insurmountable. The key to successful functionalization lies in activating the carboxylic acid group to a more reactive state. For amide bond formation, high-potency coupling reagents like HATU or the formation of an intermediate acyl chloride are the most reliable strategies. For esterification, the mild conditions of the Steglich protocol or the reactivity of the acyl chloride method provide efficient pathways. By selecting the appropriate protocol based on substrate compatibility and reaction scale, researchers can effectively utilize this valuable fluorinated building block to advance the frontiers of drug discovery and materials science.[25][26]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. ojs.chimia.ch [ojs.chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 2,6-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 2778228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. reddit.com [reddit.com]
- 20. Steglich Esterification [organic-chemistry.org]
- 21. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 22. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 25. tandfonline.com [tandfonline.com]
- 26. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Use of 2,6-Difluoro-4-(trifluoromethyl)benzoic Acid in the Synthesis of Advanced Pharmaceutical Intermediates
An Application Guide for Drug Development Professionals
Abstract and Strategic Overview
In modern medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a cornerstone strategy for enhancing pharmacological properties.[1] The strategic placement of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1][2] 2,6-Difluoro-4-(trifluoromethyl)benzoic acid is a uniquely functionalized building block that offers a trifecta of these benefits. Its structure, featuring a trifluoromethyl group and a 2,6-difluoro substitution pattern, presents both significant opportunities and distinct synthetic challenges.
The trifluoromethyl (CF₃) group is a powerful electron-withdrawing moiety known to block metabolic degradation and increase lipophilicity, which can improve cell membrane permeability.[2][3] Simultaneously, the ortho-difluoro substitution provides conformational rigidity and can introduce key hydrogen bond interactions with biological targets.[1] However, this substitution also imparts significant steric hindrance around the carboxylic acid, complicating standard synthetic transformations.
This application note provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize this compound. We will delve into the rationale behind its application, focusing on overcoming the inherent reactivity challenges in amide bond formation—a reaction paramount in pharmaceutical synthesis.[4] Detailed, field-proven protocols are provided to empower chemists to leverage this valuable reagent in the construction of complex intermediates, particularly for scaffolds like kinase inhibitors.[5][6]
Core Application: Overcoming Challenges in Amide Bond Formation
The conversion of a carboxylic acid to an amide is arguably the most frequent reaction in medicinal chemistry.[4] With this compound, this transformation is non-trivial due to two primary factors:
-
Steric Hindrance: The two fluorine atoms flanking the carboxylic acid create a sterically congested environment, impeding the approach of coupling reagents and amine nucleophiles.[4][7][8]
-
Electronic Deactivation: The cumulative electron-withdrawing effects of the two fluorine atoms and the trifluoromethyl group reduce the nucleophilicity of the carboxylate, slowing the rate of activation.
Standard amide coupling methods, such as those employing carbodiimides like EDC with HOBt, often result in low yields or fail completely with this substrate.[4][9] Therefore, more robust activation strategies are required. The following sections detail two reliable protocols designed for such challenging substrates.
Experimental Protocols and Methodologies
The following protocols have been optimized for the efficient coupling of this compound with a variety of amine nucleophiles.
Protocol 1: High-Efficiency Coupling for Sterically Hindered Substrates using HATU
This protocol employs HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a uranium-based coupling reagent renowned for its high efficiency with sterically demanding substrates.[9][10] The key is the pre-activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate prior to the introduction of the amine.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 - 1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (Ethyl acetate, 5% aq. HCl, sat. aq. NaHCO₃, brine)
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add DIPEA (2.0 - 3.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step is critical for success.
-
In a separate flask, dissolve the amine (1.1 - 1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[10] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acyl Fluoride Intermediate for Exceptionally Challenging Couplings
For extremely challenging couplings, particularly with electron-deficient amines where even HATU may falter, an alternative strategy is the in situ formation of a highly reactive acyl fluoride.[4][7] Reagents like BTFFH (N,N,N',N'-Bis(tetramethylene)chloroformamidinium hexafluorophosphate) or cyanuric fluoride can be used to convert the carboxylic acid to its acyl fluoride, which then reacts with the amine, often at elevated temperatures.[4]
Materials:
-
This compound (1.0 eq)
-
Electron-deficient or sterically bulky amine (1.2 eq)
-
BTFFH (1.2 eq) or Cyanuric Fluoride (0.5 eq)
-
Anhydrous base (e.g., Pyridine or DIPEA) (2.0 eq)
-
Anhydrous solvent (e.g., 1,2-Dichloroethane or Acetonitrile)
Step-by-Step Procedure:
-
In a flame-dried flask suitable for heating (e.g., a sealed vial for microwave or a round-bottom flask with a condenser), combine this compound (1.0 eq), the fluorinating agent (e.g., BTFFH, 1.2 eq), and the amine (1.2 eq).
-
Add anhydrous 1,2-dichloroethane, followed by the anhydrous base (e.g., DIPEA, 2.0 eq).
-
Seal the vessel or equip with a condenser and heat the reaction mixture to 80 °C (or higher, depending on the solvent and amine reactivity) for 4-24 hours.[4]
-
Monitor the reaction by LC-MS. Note that acyl fluoride intermediates are often not observed as they react quickly.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water, 5% aq. HCl, sat. aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Data Summary and Visualization
Comparative Data Table
The choice of protocol depends on the nature of the amine coupling partner. The table below provides a general guideline for reagent selection and expected outcomes.
| Parameter | Protocol 1: HATU Coupling | Protocol 2: Acyl Fluoride Route |
| Substrate Scope | Primary & Secondary Amines, good for steric hindrance | Electron-deficient or extremely hindered amines |
| Key Reagent | HATU | BTFFH or Cyanuric Fluoride |
| Base | DIPEA | DIPEA, Pyridine |
| Solvent | DMF, DCM | 1,2-Dichloroethane, Acetonitrile |
| Temperature | Room Temperature | 80 °C - Reflux |
| Activation Time | 15-30 min pre-activation | In situ (no pre-activation) |
| Typical Yield | 70-95% | 50-85% |
| Key Advantage | High yields, mild conditions | Effective when other methods fail |
Workflow and Mechanistic Diagrams
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Robust HPLC Method for the Quantification of 2,6-Difluoro-4-(trifluoromethyl)benzoic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 2,6-Difluoro-4-(trifluoromethyl)benzoic acid. This compound is a critical fluorinated building block in medicinal chemistry and drug discovery, often utilized in the synthesis of active pharmaceutical ingredients (APIs).[1] The methodology described herein employs reversed-phase chromatography with UV detection, ensuring high sensitivity, specificity, and reliability. This guide provides a comprehensive protocol, from sample preparation to method validation, grounded in established chromatographic principles to support research, development, and quality control activities.
Analyte Properties & Chromatographic Strategy
A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties. This compound possesses distinct characteristics that guide the chromatographic strategy.
-
Structure and Acidity: The molecule contains a carboxylic acid group, making it an acidic compound. The presence of three strongly electron-withdrawing substituents (two fluorine atoms and a trifluoromethyl group) significantly increases the acidity of the carboxylic proton. For comparison, the pKa of 2-fluorobenzoic acid is approximately 3.3-3.5, and for 4-fluorobenzoic acid, it is 4.14.[2] The combined effect of the substituents on the target analyte is expected to lower the pKa to a value below 3.5, making it a relatively strong organic acid.
-
Hydrophobicity: The aromatic ring provides a hydrophobic character suitable for retention on reversed-phase columns. The trifluoromethyl group further enhances this hydrophobicity.
Causality of Method Design: To achieve consistent retention and symmetrical peak shapes for an acidic compound on a C18 column, the ionization of the carboxylic acid must be suppressed. By operating the mobile phase at a pH at least 1.5-2 units below the analyte's pKa, the compound will exist predominantly in its neutral, protonated form. This ensures stable interaction with the non-polar stationary phase. Therefore, a low-pH mobile phase is mandatory. Reversed-phase HPLC is the clear choice for separating such fluorinated aromatic carboxylic acids from potential impurities or starting materials.[3][4]
Recommended HPLC Method & Parameters
The following parameters have been established for the reliable quantification of this compound.
| Parameter | Specification |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Program | 0-2 min (30% B), 2-12 min (30% to 90% B), 12-14 min (90% B), 14-14.1 min (90% to 30% B), 14.1-18 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 230 nm (Acquire full spectrum from 200-400 nm to confirm λmax) |
| Run Time | 18 minutes |
Rationale for Parameter Selection
-
Stationary Phase: A C18 column is the industry standard for reversed-phase chromatography, offering excellent retention for hydrophobic compounds like the target analyte. The end-capped silica provides good peak shape and stability under acidic conditions.
-
Mobile Phase: Using 0.1% TFA in both water and acetonitrile buffers the mobile phase to a pH of approximately 2.1. This ensures the complete protonation of the analyte's carboxylic acid group. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A gradient elution is employed to ensure that any more hydrophobic impurities are effectively eluted from the column, preventing carryover between injections.[5]
-
Detector: A Diode Array Detector (DAD) is recommended as it allows for the determination of the analyte's UV maximum (λmax) and can assess peak purity by comparing spectra across the peak.[4][6]
Experimental Protocols
Standard & Sample Preparation
Reagents & Materials:
-
This compound reference standard
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Volumetric flasks, pipettes, and autosampler vials
Protocol 1: Standard Stock Solution (1.0 mg/mL)
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix thoroughly. This solution should be stored at 2-8 °C.
Protocol 2: Working Standard Solution (e.g., 0.1 mg/mL)
-
Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.
-
Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
-
Mix thoroughly before transferring to an autosampler vial.
Protocol 3: Sample Preparation
-
Accurately weigh an amount of sample expected to contain approximately 2.5 mg of the analyte into a 25 mL volumetric flask.
-
Add 15 mL of a 50:50 (v/v) acetonitrile/water mixture and sonicate for 10 minutes.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the 50:50 acetonitrile/water mixture and mix well.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial.
HPLC Analysis Workflow
Method Validation Strategy
To ensure the method is trustworthy and fit for its intended purpose, validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity index > 99.0%; Baseline resolution from other peaks. |
| Linearity & Range | Ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Closeness of test results to the true value. Assessed by spike-recovery studies at 3 levels. | 98.0% - 102.0% recovery. |
| Precision (Repeatability) | Precision under the same operating conditions over a short interval. (n=6 sample preparations). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | Precision within-laboratory variations (different days, analysts, or equipment). | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) ≥ 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision. | S/N ≥ 10:1; RSD ≤ 10% at this concentration. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, Temp, Flow). | RSD ≤ 2.0% for varied conditions. |
Data Analysis and System Suitability
Before processing samples, a System Suitability Test (SST) must be performed by making at least five replicate injections of the working standard solution.
System Suitability Criteria:
-
Tailing Factor (Tf): Should be ≤ 1.5. A value close to 1.0 indicates a symmetrical peak.
-
Relative Standard Deviation (RSD): The RSD for the peak areas from the replicate injections should be ≤ 2.0%.
-
Theoretical Plates (N): Should be ≥ 2000, indicating good column efficiency.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The use of a standard C18 column with an acidic mobile phase and UV detection is a widely accessible and effective approach. By adhering to the outlined protocols and implementing the described method validation strategy, researchers and drug development professionals can ensure the generation of accurate and precise data for this important chemical entity.
References
- 1. ossila.com [ossila.com]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. tandfonline.com [tandfonline.com]
- 4. Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols: GC-MS Analysis of 2,6-Difluoro-4-(trifluoromethyl)benzoic Acid Derivatives
Introduction
Fluorinated benzoic acids, such as 2,6-Difluoro-4-(trifluoromethyl)benzoic acid and its derivatives, are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. Their unique chemical properties, imparted by the fluorine and trifluoromethyl groups, can significantly enhance the biological activity and metabolic stability of molecules.[1] Consequently, robust and sensitive analytical methods are essential for their quantification and quality control throughout the drug development and manufacturing processes.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] However, the direct analysis of acidic compounds like benzoic acid derivatives by GC-MS can be challenging due to their low volatility and potential for thermal degradation.[3][4] To overcome these limitations, a derivatization step is typically employed to convert the carboxylic acid group into a more volatile and thermally stable ester.[3][5]
This application note provides a comprehensive guide to the GC-MS analysis of this compound and its derivatives. We will detail a proven derivatization protocol using BF₃-Methanol, outline optimized GC-MS parameters, and discuss the expected mass spectral fragmentation patterns. The methodologies presented herein are designed to provide researchers, scientists, and drug development professionals with a reliable framework for the accurate and sensitive analysis of this important class of compounds.
Core Principles: The "Why" Behind the Method
Successful GC-MS analysis of polar analytes like fluorinated benzoic acids hinges on mitigating their inherent chemical properties that are antithetical to gas phase analysis. The carboxylic acid functional group is the primary obstacle, being polar and capable of strong hydrogen bonding, which leads to low volatility and poor chromatographic peak shape.
Derivatization: The Key to Volatility
The cornerstone of this analytical approach is the conversion of the non-volatile benzoic acid into a volatile ester derivative. This is a critical step to ensure the analyte can be efficiently vaporized in the GC inlet and transported through the analytical column.[5]
Several derivatization strategies exist, including silylation, acylation, and alkylation.[5] For carboxylic acids, esterification via alkylation is a common and effective choice.[5] This application note focuses on methylation using Boron trifluoride-methanol (BF₃-Methanol). This reagent is highly efficient for esterifying carboxylic acids.[6][7][8] The reaction proceeds by protonation of the carboxylic acid by the strong Lewis acid BF₃, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Experimental Workflow Overview
The entire analytical process can be visualized as a multi-stage workflow, from sample receipt to final data analysis. Each stage is critical for ensuring the integrity and accuracy of the final results.
Caption: A flowchart illustrating the key stages of the GC-MS analysis of fluorinated benzoic acid derivatives.
Detailed Protocols
Part 1: Sample Preparation and Derivatization
This protocol describes the esterification of this compound to its methyl ester derivative.
Materials:
-
This compound standard or sample
-
Boron trifluoride-methanol (BF₃-Methanol) solution (14% w/v)
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the benzoic acid derivative into a 2 mL reaction vial. If the analyte is in a solution, evaporate the solvent under a gentle stream of nitrogen.
-
Reagent Addition: Add 0.5 mL of BF₃-Methanol solution to the vial.
-
Reaction: Securely cap the vial and heat at 60°C for 10-15 minutes in a heating block or water bath. The reaction time may need optimization depending on the specific derivative.
-
Cooling: After heating, allow the vial to cool to room temperature.
-
Extraction: Add 1 mL of hexane to the vial, followed by 0.5 mL of saturated NaCl solution. Cap the vial and vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.
-
Phase Separation: Allow the layers to separate. The upper hexane layer contains the derivatized analyte.
-
Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Sample: The dried hexane solution is now ready for GC-MS analysis.
Derivatization Reaction Visualization
The chemical transformation during the derivatization step is central to this analytical method.
Caption: The catalyzed esterification reaction of the target analyte with BF₃-Methanol.
Part 2: GC-MS Instrumentation and Parameters
The following parameters have been optimized for the analysis of the methyl ester of this compound. These should be considered a starting point and may require further optimization based on the specific instrumentation and analytical goals.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Inlet Mode | Splitless | To maximize sensitivity for trace analysis. A split injection can be used for more concentrated samples. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| Carrier Gas | Helium | Provides good chromatographic efficiency and is inert. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A standard flow rate for many capillary columns, providing a good balance between analysis time and resolution. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) | A non-polar column that provides excellent separation for a wide range of compounds. |
| Oven Program | Initial: 80 °C (hold 1 min) | A starting temperature that allows for good focusing of the analyte at the head of the column. |
| Ramp: 15 °C/min to 280 °C | A moderate ramp rate to ensure good separation from any potential impurities or byproducts. | |
| Final Hold: 280 °C (hold 5 min) | Ensures that all components are eluted from the column. | |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | The standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | The standard energy for generating mass spectra, allowing for comparison with established libraries. |
| Source Temperature | 230 °C | Helps to maintain a clean ion source and prevent condensation of the analyte. |
| Quadrupole Temp. | 150 °C | Ensures good ion transmission and mass accuracy. |
| Acquisition Mode | Scan (m/z 50-350) or Selected Ion Monitoring (SIM) | Scan mode is used for qualitative analysis and method development. SIM mode provides higher sensitivity and selectivity for quantitative analysis.[9] |
Data Analysis and Interpretation
Expected Mass Spectrum
The mass spectrum of the methyl ester of this compound will exhibit characteristic fragmentation patterns. The molecular ion (M⁺) is expected, although its abundance may be low. Key fragment ions will arise from the loss of the methoxy group (-OCH₃), the carboxyl group (-COOCH₃), and fragmentation of the trifluoromethyl group.
Anticipated Key Fragments for Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate:
-
Molecular Ion (M⁺): The intact molecule with one electron removed.
-
[M - OCH₃]⁺: Loss of the methoxy group from the ester.
-
[M - COOCH₃]⁺: Loss of the entire methyl ester group.
-
Ions related to the trifluoromethyl group: Fragmentation involving the CF₃ group can also be expected.
For confident peak identification, it is crucial to run an authentic standard of the derivatized analyte to obtain a reference mass spectrum and retention time. Deconvolution software can also aid in resolving co-eluting peaks and identifying target analytes in complex matrices.[13]
Conclusion
The GC-MS method detailed in this application note provides a robust and sensitive approach for the analysis of this compound and its derivatives. The key to this method is the efficient conversion of the polar carboxylic acid to its more volatile methyl ester, enabling high-quality chromatographic separation and mass spectrometric detection. By following the outlined protocols for derivatization and utilizing the optimized GC-MS parameters, researchers can achieve reliable and accurate quantification of these important compounds in various sample matrices. This methodology is well-suited for applications in pharmaceutical development, quality control, and chemical synthesis monitoring.
References
- 1. ossila.com [ossila.com]
- 2. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tdi-bi.com [tdi-bi.com]
- 10. 3-(Trifluoromethyl)benzoic acid [webbook.nist.gov]
- 11. 3-(Trifluoromethyl)benzoic acid(454-92-2) MS [m.chemicalbook.com]
- 12. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 2,6-Difluoro-4-(trifluoromethyl)benzoic Acid in the Synthesis of Phenylpyrazole Insecticides: A Gateway to Advanced Agrochemicals
Introduction: The Imperative for Advanced Fluorinated Intermediates in Agrochemicals
In the landscape of modern crop protection, the strategic incorporation of fluorine atoms into active ingredients has been a paradigm-shifting approach to enhancing efficacy, metabolic stability, and target specificity. The unique electronic properties of fluorine can significantly influence the binding affinity of a molecule to its biological target and improve its transport properties within the pest. Among the vast array of fluorinated building blocks, 2,6-Difluoro-4-(trifluoromethyl)benzoic acid stands out as a highly valuable, albeit specialized, precursor for the synthesis of potent agrochemicals. Its trifluoromethyl group and the ortho-difluoro substitution pattern create a unique electronic and steric environment, making it a key starting material for the synthesis of advanced insecticidal compounds.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of a critical class of agrochemicals: the phenylpyrazole insecticides. We will delve into the synthetic strategy, provide a detailed protocol for the conversion of the benzoic acid to its corresponding aniline—a cornerstone intermediate—and discuss the rationale behind the experimental choices.
The Phenylpyrazole Insecticide Class: A Prime Target for Fluorinated Scaffolds
Phenylpyrazole insecticides, such as fipronil, are a commercially significant class of broad-spectrum insecticides that act as potent blockers of the GABA-gated chloride channels in the central nervous system of insects.[1] This mode of action leads to hyperexcitation and eventual death of the target pest. The efficacy of these insecticides is intrinsically linked to the substitution pattern on the N-phenyl ring. The 2,6-dihalo-4-trifluoromethyl substitution is a hallmark of many highly active phenylpyrazole insecticides.[2][3] This specific arrangement is crucial for locking the molecule into the correct conformation for optimal binding to the GABA receptor.
While many synthetic routes to these insecticides start from the corresponding aniline, this compound offers a versatile and accessible entry point to this vital intermediate. The conversion of the carboxylic acid moiety to an amine is a well-established transformation in organic synthesis, allowing for the strategic introduction of the key aniline functionality.
Synthetic Pathway: From Benzoic Acid to a Key Insecticidal Intermediate
The primary application of this compound in this context is its conversion to 2,6-Difluoro-4-(trifluoromethyl)aniline. This transformation is a critical step in the overall synthesis of N-aryl-pyrazole insecticides. The general synthetic workflow is depicted below:
Caption: Synthetic workflow from this compound to a phenylpyrazole insecticide.
The Curtius rearrangement is a reliable and widely used method for the conversion of carboxylic acids to amines with the loss of one carbon atom. This process involves the formation of an acyl azide, which then rearranges upon heating to an isocyanate, followed by hydrolysis to yield the desired aniline.
Experimental Protocol: Synthesis of 2,6-Difluoro-4-(trifluoromethyl)aniline
This protocol details a representative procedure for the conversion of this compound to 2,6-Difluoro-4-(trifluoromethyl)aniline via a Curtius rearrangement.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar equivalent) |
| This compound | 1309597-24-7 | 226.10 | 1.0 |
| Oxalyl chloride | 79-37-8 | 126.93 | 1.2 |
| Sodium azide | 26628-22-8 | 65.01 | 1.5 |
| Anhydrous Toluene | 108-88-3 | 92.14 | - |
| Concentrated Hydrochloric Acid | 7647-01-0 | 36.46 | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - |
Step-by-Step Methodology:
Part 1: Formation of the Acyl Chloride
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add oxalyl chloride (1.2 eq) to the solution at room temperature. The reaction mixture is stirred for 2-3 hours, or until the evolution of gas ceases.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2,6-Difluoro-4-(trifluoromethyl)benzoyl chloride, which is used in the next step without further purification.
Part 2: Formation of the Acyl Azide
-
Dissolve the crude acyl chloride in anhydrous acetone.
-
In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of water and add it dropwise to the acyl chloride solution at 0 °C (ice bath).
-
The reaction mixture is stirred vigorously at 0 °C for 1 hour.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-water and the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude acyl azide.
Part 3: Curtius Rearrangement and Hydrolysis
-
The crude acyl azide is dissolved in anhydrous toluene.
-
The solution is heated to reflux (approximately 110 °C) for 2-4 hours. The rearrangement to the isocyanate can be monitored by the disappearance of the azide peak in the IR spectrum.
-
After the rearrangement is complete, the solution is cooled to room temperature.
-
Concentrated hydrochloric acid is added to the reaction mixture, and it is heated to reflux for 4-6 hours to effect hydrolysis of the isocyanate.
-
The reaction mixture is cooled, and the aqueous layer is separated and neutralized with a saturated sodium bicarbonate solution until a basic pH is achieved.
-
The product is extracted with dichloromethane, and the combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel to afford pure 2,6-Difluoro-4-(trifluoromethyl)aniline.
Causality and Experimental Insights
-
Choice of Reagents: Oxalyl chloride is a preferred reagent for the formation of the acyl chloride as the byproducts (CO, CO₂, and HCl) are gaseous and easily removed. Sodium azide is a common and effective source of the azide nucleophile.
-
Reaction Conditions: The formation of the acyl azide is performed at low temperatures to minimize the risk of premature rearrangement. The Curtius rearrangement requires thermal energy to proceed, hence the refluxing in toluene.
-
Safety Precautions: Acyl azides can be explosive, especially upon heating of the neat compound. It is crucial to handle them in solution and avoid isolation of the pure acyl azide. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Conclusion: A Versatile Building Block for Next-Generation Agrochemicals
This compound serves as a strategic precursor in the synthesis of highly active phenylpyrazole insecticides. The conversion to 2,6-Difluoro-4-(trifluoromethyl)aniline, a key intermediate, is a robust and well-understood process in organic chemistry. The protocols and insights provided in this guide are intended to empower researchers and scientists in the agrochemical industry to leverage this valuable building block for the development of novel and effective crop protection solutions. The unique substitution pattern of this molecule underscores the importance of targeted fluorination strategies in the design of next-generation agrochemicals.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Difluoro-4-(trifluoromethyl)benzoic acid
Welcome to the technical support center for the synthesis of 2,6-Difluoro-4-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of preparing this highly functionalized molecule. The presence of multiple fluorine atoms and a trifluoromethyl group presents unique synthetic challenges. This document provides in-depth troubleshooting advice and frequently asked questions to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are two primary and strategically distinct routes for the synthesis of this compound:
-
Route A: Directed Ortho-metalation (DoM) of 1,3-Difluoro-5-(trifluoromethyl)benzene. This is often the most direct approach, leveraging the ortho-directing ability of the two fluorine atoms to facilitate deprotonation at the C2 position, followed by carboxylation.
-
Route B: Halogen-Metal Exchange and Carboxylation. This route typically starts from a halogenated precursor, such as 1-bromo-3,5-difluoro-2-(trifluoromethyl)benzene. A Grignard reagent or an organolithium species is formed via halogen-metal exchange, which is then carboxylated.
Q2: Which starting material is preferable, 1,3-difluoro-5-(trifluoromethyl)benzene or a halogenated analog?
A2: The choice of starting material depends on commercial availability, cost, and the specific challenges you are equipped to handle. 1,3-Difluoro-5-(trifluoromethyl)benzene is a more direct precursor for the DoM route. However, if you encounter difficulties with the lithiation step, the corresponding bromo- or iodo-derivatives provide an alternative via halogen-metal exchange, which can sometimes be more straightforward to initiate.
Q3: What are the key safety considerations when working with organolithium reagents like n-BuLi or LDA?
A3: Organolithium reagents are highly pyrophoric and moisture-sensitive. All reactions must be conducted under a strictly inert atmosphere (argon or nitrogen) in oven-dried glassware.[1] Solvents must be anhydrous. Syringes and needles used for transfer must be purged with inert gas. Always have an appropriate quenching agent and fire extinguisher rated for organometallic fires readily available.
Troubleshooting Guide
Problem 1: Low or no conversion during the directed ortho-lithiation of 1,3-difluoro-5-(trifluoromethyl)benzene.
Possible Causes:
-
Inactive Organolithium Reagent: The butyllithium (n-BuLi) or lithium diisopropylamide (LDA) may have degraded due to improper storage or handling.
-
Presence of Water or Protic Impurities: Trace amounts of water in the solvent, glassware, or on the starting material will quench the organolithium reagent.
-
Insufficiently Low Temperature: The lithiation of highly fluorinated aromatics often requires very low temperatures (typically -78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate.[2]
-
Inadequate Activation: The strong electron-withdrawing nature of the fluorine and trifluoromethyl groups can deactivate the aromatic ring towards deprotonation.
Solutions & Experimental Protocol:
-
Titrate Your Organolithium Reagent: Before use, always titrate your n-BuLi or LDA solution to determine its exact molarity.
-
Ensure Anhydrous Conditions: Oven-dry all glassware overnight and cool under a stream of inert gas. Use freshly distilled, anhydrous solvents. Consider passing the starting material through a short plug of activated alumina if moisture is suspected.
-
Optimize Reaction Temperature: Maintain a constant low temperature using a dry ice/acetone bath (-78 °C).
-
Consider a Stronger Base or Additives: If n-BuLi is ineffective, LDA, which is a stronger, non-nucleophilic base, may be more successful. The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can also enhance the reactivity of the organolithium reagent.[3]
dot
Caption: Troubleshooting workflow for low conversion in ortho-lithiation.
Problem 2: Formation of significant byproducts during Grignard reagent formation and carboxylation.
Possible Causes:
-
Wurtz-type Coupling: The Grignard reagent can react with the starting aryl halide to form a biphenyl byproduct.
-
Protonation of the Grignard Reagent: If the reaction is not sufficiently anhydrous, the Grignard reagent will be protonated by water, leading to the formation of 1,3-difluoro-5-(trifluoromethyl)benzene.
-
Incomplete Carboxylation: Poor mixing with carbon dioxide or premature warming of the reaction can lead to unreacted Grignard reagent.
Solutions & Experimental Protocol:
-
Slow Addition of Aryl Halide: Add the solution of 1-bromo-3,5-difluoro-2-(trifluoromethyl)benzene dropwise to the magnesium turnings to maintain a low concentration of the aryl halide and minimize coupling.[4]
-
Strictly Anhydrous Conditions: Use anhydrous ether or THF and ensure all glassware is rigorously dried.
-
Efficient Carboxylation: Pour the Grignard solution onto an excess of freshly crushed dry ice with vigorous stirring. This ensures a large surface area for the reaction and keeps the temperature low.[1]
dot
Caption: Synthetic pathway via Grignard reaction and carboxylation.
Problem 3: Difficulty in purifying the final product.
Possible Causes:
-
Isomeric Impurities: If the starting materials are not pure, isomeric benzoic acids may be formed, which can be difficult to separate.
-
Unreacted Starting Material: Incomplete reaction can leave behind starting materials that co-elute with the product during chromatography.
-
Byproducts from Side Reactions: As mentioned above, byproducts like biphenyls or protonated starting material can contaminate the product.
Solutions:
-
Recrystallization: this compound is a solid and can likely be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Acid-Base Extraction: As a carboxylic acid, the product can be separated from neutral impurities (like biphenyls or unreacted starting material) by dissolving the crude mixture in an organic solvent and extracting with an aqueous base (e.g., NaHCO₃). The product will move into the aqueous layer as its carboxylate salt. The aqueous layer can then be washed with fresh organic solvent, re-acidified to precipitate the pure benzoic acid, and then extracted back into an organic solvent.
-
Column Chromatography: If recrystallization and extraction are insufficient, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a good starting point.
| Purification Method | Best For Removing | Considerations |
| Recrystallization | Small amounts of impurities with different solubilities | Requires finding a suitable solvent system; may have lower yields. |
| Acid-Base Extraction | Neutral organic impurities | Highly effective for separating acids from non-acidic compounds. |
| Column Chromatography | Multiple impurities with different polarities | Can be time-consuming and require significant solvent volumes. |
Detailed Experimental Protocols
Protocol A: Synthesis via Directed Ortho-metalation
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,3-difluoro-5-(trifluoromethyl)benzene (1.0 eq) and anhydrous THF (0.2 M).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 2 hours.
-
Carboxylation: Bubble dry carbon dioxide gas through the solution for 1 hour, or pour the reaction mixture onto an excess of crushed dry ice with vigorous stirring.
-
Quenching and Workup: Allow the mixture to warm to room temperature. Quench the reaction by the slow addition of 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol B: Synthesis via Grignard Reaction
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 eq). The entire apparatus must be under an inert atmosphere.
-
Grignard Formation: Add a small portion of a solution of 1-bromo-3,5-difluoro-2-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction. Once the reaction begins (as evidenced by bubbling and heat), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard solution to 0 °C and pour it slowly onto a vigorously stirred slurry of crushed dry ice in a separate beaker.
-
Workup: After the excess dry ice has sublimed, slowly add 1 M HCl to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.
-
Extraction and Purification: Follow the extraction and purification steps outlined in Protocol A.
References
Technical Support Center: Synthesis of 2,6-Difluoro-4-(trifluoromethyl)benzoic Acid
This technical support guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of 2,6-Difluoro-4-(trifluoromethyl)benzoic acid. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges and improve reaction yields. The information herein is based on established chemical principles and analogous transformations of similar fluorinated aromatic compounds.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by its trifluoromethyl and difluoro-substituted phenyl ring. The synthesis of such highly functionalized aromatic compounds can be challenging, often leading to issues with regioselectivity, yield, and purification. This guide aims to provide practical solutions to overcome these obstacles.
A robust and reliable synthetic strategy is crucial for obtaining high yields of the target compound. Based on analogous preparations of similar fluorinated benzoic acids, a plausible and efficient synthetic route starting from 1-bromo-3,5-difluorobenzene is outlined below. This multi-step synthesis involves a key trifluoromethylation step followed by carboxylation.
Proposed Synthetic Pathway
The following diagram illustrates a recommended synthetic route for this compound.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 1,3-Difluoro-5-(trifluoromethyl)benzene
This copper-catalyzed trifluoromethylation of an aryl halide is a critical step. The choice of trifluoromethylating agent and reaction conditions are paramount for achieving a high yield.
Materials:
-
1-Bromo-3,5-difluorobenzene
-
Copper(I) iodide (CuI)
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Potassium fluoride (KF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add CuI (0.1 eq), KF (2.0 eq), and anhydrous DMF.
-
Stir the suspension under a nitrogen atmosphere for 15 minutes.
-
Add 1-Bromo-3,5-difluorobenzene (1.0 eq) to the reaction mixture.
-
Slowly add TMSCF₃ (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and quench with aqueous ammonia.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
This step involves a regioselective lithiation followed by carboxylation. Maintaining anhydrous conditions and low temperatures is critical for success.
Materials:
-
1,3-Difluoro-5-(trifluoromethyl)benzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), aqueous solution
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 1,3-Difluoro-5-(trifluoromethyl)benzene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
In a separate flask, crush an excess of dry ice and quickly add it to the reaction mixture in portions.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with water and acidify with 1M HCl to a pH of approximately 2.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain the pure this compound.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Conversion in Step 1 (Trifluoromethylation) | 1. Inactive catalyst. 2. Presence of moisture. 3. Insufficient reaction temperature or time. 4. Poor quality of trifluoromethylating agent. | 1. Use freshly purchased or properly stored CuI. The purity and activity of the copper catalyst are critical for this transformation. 2. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Anhydrous solvents are essential.[1] 3. Optimize the reaction temperature and time. Monitor the reaction progress closely using GC-MS or TLC to determine the optimal endpoint. 4. Use a reliable source for the trifluoromethylating agent. TMSCF₃ can degrade over time; using a fresh batch is recommended. |
| Formation of Multiple Byproducts in Step 1 | 1. Side reactions due to high temperatures. 2. Competing reaction pathways. | 1. Lower the reaction temperature and extend the reaction time. High temperatures can lead to decomposition and unwanted side reactions. 2. Ensure the dropwise addition of the trifluoromethylating agent to maintain a low concentration and minimize side reactions. |
| Low Yield in Step 2 (Carboxylation) | 1. Incomplete lithiation. 2. Reaction with atmospheric CO₂ or moisture. 3. Insufficient quenching with CO₂. 4. Use of Grignard reagent instead of organolithium. | 1. Ensure the n-BuLi is accurately titrated before use to determine its exact concentration. Use a slight excess (1.1 eq) to ensure complete lithiation. 2. Maintain a robust inert atmosphere throughout the reaction. Introduce the dry ice quickly to minimize exposure to air. 3. Use a large excess of freshly crushed dry ice to ensure complete carboxylation of the lithiated intermediate. 4. Organolithium reagents are often more effective for directed ortho-metalation of fluorinated aromatics compared to Grignard reagents, which can exhibit lower regioselectivity.[2] |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Formation of isomeric byproducts. 3. Contamination with silicon-containing byproducts from TMSCF₃. | 1. Optimize reaction conditions to drive the reaction to completion. Column chromatography may be necessary to separate the product from starting materials. 2. The regioselectivity of the lithiation is generally high due to the directing effect of the fluorine atoms, but minor isomers can form. Careful recrystallization or chromatography may be required. 3. A fluoride-based workup (e.g., washing with a dilute aqueous solution of TBAF or KF) can help to remove silicon-containing impurities. |
Frequently Asked Questions (FAQs)
Q1: Can other trifluoromethylating agents be used in Step 1?
A1: Yes, other reagents such as trifluoromethyl iodide (CF₃I) in the presence of a suitable reductant or other organometallic trifluoromethyl sources can be employed. However, the copper-catalyzed reaction with TMSCF₃ is often preferred due to its relatively mild conditions and commercial availability of the reagent.
Q2: Why is the lithiation in Step 2 performed at -78 °C?
A2: The lithiation of fluorinated aromatic compounds is highly exothermic and the resulting organolithium species can be unstable at higher temperatures. Performing the reaction at -78 °C helps to control the reaction, minimize side reactions such as benzyne formation, and ensure high regioselectivity.
Q3: What is the role of the two fluorine atoms in directing the lithiation in Step 2?
A3: The fluorine atoms are ortho-directing groups for lithiation due to their inductive effect and ability to coordinate with the lithium cation. In 1,3-difluoro-5-(trifluoromethyl)benzene, the position between the two fluorine atoms (C2) is the most acidic and therefore the most favorable site for deprotonation by n-BuLi.
Q4: My final product has a low melting point and a broad NMR spectrum. What should I do?
A4: This indicates the presence of impurities. The most likely culprits are unreacted starting material, isomeric byproducts, or residual solvent. A thorough purification by recrystallization from a different solvent system or column chromatography is recommended. Ensure the product is completely dry before analysis.
Q5: Can the nitrile hydrolysis route be used for this synthesis?
A5: A synthetic route involving the formation of a benzonitrile intermediate followed by hydrolysis is a viable alternative. For instance, one could envision a Sandmeyer-type reaction on a corresponding aniline to introduce the nitrile group. Subsequent hydrolysis, typically under acidic or basic conditions, would yield the carboxylic acid.[3][4] However, the hydrolysis of sterically hindered and electron-deficient nitriles can sometimes require harsh conditions, which may lead to side reactions.
Visualization of Key Concepts
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting low yield issues.
References
purification techniques for 2,6-Difluoro-4-(trifluoromethyl)benzoic acid
Technical Support Center: 2,6-Difluoro-4-(trifluoromethyl)benzoic acid
Welcome to the dedicated technical support guide for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven guidance to navigate the challenges associated with obtaining this critical building block in high purity. The following sections are structured to address common questions and troubleshoot specific experimental issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities are typically process-related and originate from the synthetic route used. Based on common synthetic pathways for fluorinated aromatics, the most probable impurities include:
-
Positional Isomers: Isomers such as 2,4-difluoro- or 2,5-difluoro- substituted analogs can form due to incomplete regioselectivity during synthesis. These are often the most challenging to remove due to their very similar physical properties.[1][2]
-
Unreacted Starting Materials: Depending on the synthesis, precursors like 3,5-difluorobromobenzene or 2,6-difluorotoluene derivatives may be present if the reaction has not gone to completion.[3][4]
-
Hydrolysis Byproducts: If the synthesis involves a nitrile hydrolysis step, incomplete conversion can leave residual benzonitrile intermediates.[2]
-
Dehalogenated Species: Side reactions can sometimes lead to the loss of a fluorine substituent, resulting in monofluorinated benzoic acid species.
-
Colored Impurities: Tar-like, high-molecular-weight byproducts can form, especially if the reaction was subjected to excessive heat, leading to a yellow or brownish tint in the crude product.[5]
Q2: What is the primary recommended purification technique for this compound?
A2: Recrystallization is the most effective and widely used primary purification method for solid organic acids like this one. The technique leverages the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.[6] A successful recrystallization yields a highly crystalline, pure product while leaving impurities behind in the mother liquor. The choice of solvent is the most critical parameter and often requires empirical testing.
Q3: My crude product is off-white or yellow. How can I remove the color?
A3: Discoloration is typically due to trace amounts of high-molecular-weight, conjugated organic impurities.[5] The most effective method to address this is by treating the solution with activated charcoal (carbon) during recrystallization.[7][8] The activated charcoal adsorbs the colored impurities onto its high-surface-area matrix. This is done by adding a small amount of charcoal to the hot, dissolved solution just before the filtration step.
Q4: I'm struggling to find a suitable single solvent for recrystallization. What should I do?
A4: It is common for a single solvent to not be ideal. In these cases, a binary (two-component) solvent system is highly effective. You would dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes faintly cloudy (the saturation point). Adding another drop or two of the "good" solvent to clarify, followed by slow cooling, will often induce crystallization.[1] Common binary systems for benzoic acids include ethanol/water or ethyl acetate/hexanes.
Troubleshooting Guide
This section addresses specific problems encountered during the purification process.
Problem 1: Low Purity After Recrystallization
-
Symptom: Analytical data (HPLC, NMR) shows significant impurities remain after a single recrystallization.
-
Likely Causes & Solutions:
-
Improper Solvent Choice: The chosen solvent may not have a sufficiently steep solubility curve (i.e., the compound is too soluble at low temperatures, or not soluble enough at high temperatures).
-
Solution: Consult the Solvent Selection Table (Table 1) below and test alternative solvents or binary systems. The ideal solvent will dissolve the compound completely when hot but allow for maximum recovery of pure crystals when cold.[6]
-
-
Co-crystallization of Impurities: A positional isomer with very similar properties may be crystallizing along with your product.
-
Solution 1: Perform a second, careful recrystallization. Sometimes, multiple iterations are necessary.
-
Solution 2: If isomeric impurities persist, you may need to resort to a different technique like preparative column chromatography.[9]
-
-
Cooling Too Rapidly: Fast cooling can trap impurities within the crystal lattice.
-
Solution: Allow the hot, filtered solution to cool slowly to room temperature on a benchtop, perhaps insulated with a beaker, before moving it to an ice bath for final precipitation.[6]
-
-
Problem 2: Product "Oils Out" Instead of Crystallizing
-
Symptom: Upon cooling, the product separates as a liquid oil or globule rather than forming solid crystals.
-
Likely Causes & Solutions:
-
Supersaturated Solution: The solution is too concentrated, and the temperature at which it becomes saturated is above the melting point of the (impure) compound.
-
Solution: Re-heat the solution to dissolve the oil completely. Add a small amount (e.g., 5-10% by volume) of additional hot solvent to slightly decrease the concentration. Attempt to cool slowly again.[1]
-
-
High Impurity Load: A high concentration of impurities can depress the melting point of the solid and inhibit crystal lattice formation.
-
Solution: Attempt a preliminary purification first, such as a simple wash or filtration, before proceeding to a full recrystallization. If the problem persists, column chromatography may be necessary to remove the bulk of the impurities first.
-
-
Problem 3: Poor Recovery of Product After Recrystallization
-
Symptom: The final mass of the dried, purified product is significantly lower than expected.
-
Likely Causes & Solutions:
-
Excessive Solvent Used: Using too much solvent to dissolve the crude product will keep a significant portion of it dissolved even at low temperatures.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. If you've already used too much, you can carefully evaporate some of the solvent to re-concentrate the solution before cooling.
-
-
Premature Crystallization: The product crystallized during the hot filtration step (to remove insoluble impurities or charcoal).
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated.[1] You can do this by passing some hot, pure solvent through it just before filtering your product solution.
-
-
Insufficient Cooling: The solution was not cooled to a low enough temperature to maximize precipitation.
-
Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes before filtering to minimize the product's solubility in the mother liquor.[6]
-
-
Experimental Protocols & Workflows
Purification Workflow Overview
Caption: General workflow for the recrystallization of this compound.
Protocol 1: Standard Recrystallization from a Binary Solvent System (Ethyl Acetate/Hexanes)
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
Place the flask on a stirrer hotplate and add a minimal amount of hot ethyl acetate (the "good" solvent) portion-wise until the solid is fully dissolved.
-
Charcoal Treatment (Optional): If the solution is colored, remove it from the heat, wait a moment for boiling to cease, and add a very small amount (e.g., 1-2% of the solute mass) of activated charcoal.[8] Return the flask to the heat and gently boil for 2-3 minutes.
-
Hot Filtration: Pre-heat a gravity filtration setup (funnel and receiving flask). Filter the hot solution quickly to remove the charcoal and any other insoluble impurities.
-
Induce Saturation: Re-heat the clear filtrate. Slowly add hexanes (the "poor" solvent) dropwise with stirring until you observe persistent cloudiness. Add 1-2 drops of ethyl acetate to make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Needle-like crystals should form.
-
Complete Precipitation: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes.
-
Collection & Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of ice-cold hexanes. Dry the purified crystals under high vacuum.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
Data Summary
Table 1: Recommended Recrystallization Solvent Systems
| Solvent / System | Type | Rationale & Use Case |
| Water | Single | Benzoic acids often have low solubility in cold water but higher solubility in hot water, making it a green and effective choice if applicable.[6] |
| Ethanol / Water | Binary | A highly versatile system. The compound is dissolved in hot ethanol, and water is added as the anti-solvent to induce crystallization.[1] |
| Ethyl Acetate / Hexanes | Binary | An excellent choice for moderately polar compounds. Ethyl acetate is the "good" solvent, and hexanes is the non-polar "poor" solvent.[9] |
| Toluene | Single | Can be effective for less polar impurities. Requires careful handling due to higher boiling point and VOC nature. |
| Sublimation | N/A | Not a solvent method, but vacuum sublimation can be highly effective for removing non-volatile or colored impurities from compounds that are thermally stable.[1][5] |
References
- 1. benchchem.com [benchchem.com]
- 2. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. famu.edu [famu.edu]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for 2,6-Difluoro-4-(trifluoromethyl)benzoic Acid Derivatives
Welcome to the technical support center for the synthesis and derivatization of 2,6-difluoro-4-(trifluoromethyl)benzoic acid and its analogues. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this sterically hindered and electronically complex scaffold. The strategic incorporation of fluorine atoms can significantly enhance the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. However, these same features introduce distinct hurdles in synthetic transformations.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during esterification, amidation, and cross-coupling reactions. Our goal is to equip you with the knowledge to not only solve immediate experimental problems but also to rationally design and optimize your synthetic routes.
Section 1: Esterification of this compound
The formation of esters from this compound is often complicated by the steric hindrance imposed by the two ortho-fluorine atoms, which shield the carboxylic acid from nucleophilic attack.
Frequently Asked Questions (FAQs) - Esterification
Q1: My standard esterification conditions (e.g., Fischer esterification with catalytic sulfuric acid) are resulting in low to no yield. What is the underlying issue and how can I overcome it?
A1: The primary issue is the significant steric hindrance from the ortho-fluorine substituents, which impedes the approach of the alcohol nucleophile to the carbonyl carbon.[1][2][3] Additionally, the electron-withdrawing nature of the fluorine and trifluoromethyl groups increases the acidity of the carboxylic acid, but this is often not enough to overcome the steric barrier under standard equilibrium conditions.
Troubleshooting & Optimization Strategies:
-
Employ More Potent Activating Agents: Instead of relying on simple acid catalysis, convert the carboxylic acid into a more reactive intermediate.
-
Acyl Chloride Formation: Convert the benzoic acid to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is significantly more electrophilic and will react more readily with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine (TEA) to scavenge the HCl byproduct.
-
Carbodiimide Coupling: Utilize coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).[4] This in situ activation forms a highly reactive O-acylisourea intermediate.[5]
-
-
Specialized Catalytic Systems:
-
For methyl esters, the use of a BF₃·MeOH complex can be effective, although reaction times can be lengthy.[6]
-
Heterogeneous catalysts, such as the metal-organic framework UiO-66-NH₂, have been shown to successfully catalyze the methyl esterification of sterically hindered fluorinated benzoic acids, offering an advantage over traditional methods.[6]
-
dot
Caption: Troubleshooting workflow for low-yield esterification.
Protocol: EDC/DMAP-Mediated Esterification of this compound
Materials:
-
This compound (1.0 equiv)
-
Alcohol (1.1 - 1.5 equiv)
-
EDC·HCl (1.5 equiv)[4]
-
DMAP (0.1 - 0.2 equiv)[4]
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add this compound and the chosen anhydrous solvent.
-
Add the alcohol, followed by DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 2: Amidation Reactions
Similar to esterification, the formation of amides from this compound is challenging due to steric hindrance. Direct condensation of the carboxylic acid and an amine is generally inefficient as it primarily forms an unreactive ammonium-carboxylate salt.[5]
Frequently Asked Questions (FAQs) - Amidation
Q1: I am attempting to form an amide with a primary/secondary amine and observing either the starting materials or only the ammonium-carboxylate salt. What activation methods are recommended for this hindered system?
A1: The formation of the ammonium-carboxylate salt is a common issue. To overcome this, the carboxylic acid must be activated to a more electrophilic species. For sterically hindered systems, standard peptide coupling reagents may still give sluggish reactions. More robust activation methods are often necessary.
Troubleshooting & Optimization Strategies:
-
Mixed Anhydride Formation: A highly effective method involves the formation of a mixed anhydride. One such procedure uses methanesulfonyl chloride and triethylamine to generate a mixed methanesulfonic anhydride in situ, which then readily reacts with the amine.[7] This method is particularly useful for converting hindered carboxylic acids to Weinreb amides.[7]
-
Cost-Effective Activation with TCT: A versatile and economical approach utilizes trichlorotriazine (TCT) with a catalytic amount of a formamide, such as formylpyrrolidine (FPyr).[8] This system is proposed to generate a highly reactive acyl chloride in situ, leading to efficient amidation with a broad range of amines, including weakly nucleophilic anilines.[8]
-
Direct Amidation with Lewis Acid Catalysis: Direct amidation can be achieved without prior activation by using a Lewis acid catalyst like Titanium(IV) tetrafluoride (TiF₄).[9] This catalyst is thought to coordinate to the carboxylic acid, enhancing its electrophilicity and facilitating direct attack by the amine, even at elevated temperatures.
| Activation Method | Reagents | Key Advantages | Considerations |
| Mixed Anhydride | Methanesulfonyl Chloride, Triethylamine | High yields for hindered systems, effective for Weinreb amides.[7] | Byproduct removal may require vacuum treatment.[7] |
| TCT/Formamide Catalysis | Trichlorotriazine (TCT), Formylpyrrolidine (FPyr) | Cost-effective, scalable, broad amine scope, high functional group compatibility.[8] | Requires careful control of stoichiometry. |
| Lewis Acid Catalysis | Titanium(IV) Tetrafluoride (TiF₄) | Direct amidation (no pre-activation), stable catalyst.[9] | Requires elevated temperatures (refluxing toluene).[9] |
Q2: My desired amide product is susceptible to hydrolysis. What purification strategies should I employ?
A2: If your product is sensitive to aqueous acidic or basic conditions, minimize contact during workup. Consider the following:
-
Anhydrous Workup: After the reaction, filter off any solid byproducts (e.g., triethylammonium chloride) and directly concentrate the filtrate. Purify the residue using column chromatography.
-
Silica Gel "Plug": Instead of a full aqueous workup, pass the reaction mixture through a short plug of silica gel, eluting with an appropriate solvent system to remove polar impurities and salts before concentration and final purification.
-
Reverse-Phase Chromatography: For highly polar or water-soluble amides, reverse-phase HPLC can be an effective purification method, avoiding harsh pH conditions.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Derivatives of this compound, such as those bearing a halide (Br, I) or a triflate group, are valuable substrates for C-C and C-N bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[10][11]
Frequently Asked Questions (FAQs) - Cross-Coupling
Q1: I am attempting a Suzuki-Miyaura coupling with an aryl bromide derivative of this compound ester, but the reaction is slow and incomplete. How can I improve the reaction efficiency?
A1: The electronic and steric environment of the substrate significantly influences the efficiency of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluoro and trifluoromethyl groups can make oxidative addition more facile, but the steric hindrance from the ortho-substituents can slow down subsequent steps in the catalytic cycle.
Troubleshooting & Optimization Strategies:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount for successful coupling with sterically hindered substrates.
-
Bulky, Electron-Rich Ligands: For Suzuki couplings, ligands like SPhos, XPhos, or RuPhos are often effective as their bulk and electron-donating properties promote reductive elimination and stabilize the active palladium species.
-
Bidentate Ligands: In some cases, bidentate ligands like DPPF (1,1'-Bis(diphenylphosphino)ferrocene) can be beneficial.[11]
-
-
Base and Solvent Optimization:
-
Base: A moderately strong base like K₂CO₃ or Cs₂CO₃ is typically used. For challenging couplings, a stronger base like K₃PO₄ may be necessary.
-
Solvent: A polar aprotic solvent system, such as dioxane/water or DME/water, is common. Ensure the base is sufficiently soluble in the chosen solvent system.
-
-
Consider Nickel Catalysis for C-F Activation: While less common for aryl bromides, if you are working with a derivative where direct C-F bond activation is desired, nickel-based catalytic systems are often more effective than palladium.[12][13]
dot
Caption: Key optimization parameters for Suzuki-Miyaura coupling.
Q2: I am performing a Buchwald-Hartwig amination and experiencing low yields and significant side product formation. What are the likely side reactions and how can they be minimized?
A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but can be sensitive to reaction conditions, especially with electron-deficient aryl halides.[11][14][15]
Troubleshooting & Optimization Strategies:
-
Side Reactions: A common side reaction is hydrodehalogenation, where the aryl halide is reduced, removing the halogen atom. This can be exacerbated by high temperatures or the presence of moisture. Another potential side reaction is the formation of diarylamines if the product amine is reactive under the coupling conditions.
-
Catalyst System: The combination of a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand is crucial. For electron-deficient and sterically hindered aryl halides, specialized biarylphosphine ligands (e.g., BrettPhos, Josiphos) are often required to achieve high yields and selectivity.
-
Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can significantly impact the reaction outcome.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize thermal decomposition of the catalyst and side reactions. Microwave heating can sometimes be beneficial for driving reactions to completion quickly, but it can also lead to catalyst decomposition if not carefully controlled.[14]
References
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]
- 7. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]
- 8. Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02126D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 13. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 14. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of Fluorinated Benzoic Acids
Welcome to the technical support center for the synthesis of fluorinated benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address specific challenges encountered during experimental work. The information herein is grounded in established chemical principles and practical laboratory experience to ensure you can navigate the complexities of synthesizing these valuable compounds.
Troubleshooting Guide: Side Product Formation and Low Yields
This section addresses common problems encountered during the synthesis of fluorinated benzoic acids, offering explanations for the underlying causes and providing actionable solutions.
Problem 1: Low yield in Balz-Schiemann reaction with tar-like byproduct formation.
Possible Cause: The Balz-Schiemann reaction, a cornerstone for introducing fluorine into an aromatic ring, proceeds through a diazonium tetrafluoroborate intermediate.[1] This intermediate is thermally sensitive, and improper temperature control during its decomposition can lead to a host of side reactions, including the formation of tar-like substances.[2][3]
Underlying Mechanism: The desired reaction involves the thermal decomposition of the diazonium salt to generate an aryl cation, which is then trapped by the tetrafluoroborate counter-ion.[1] However, at elevated temperatures or in the presence of impurities, the highly reactive diazonium salt can undergo uncontrolled decomposition, leading to polymerization and the formation of complex, often colored, byproducts.[4][5] If the diazonium salt is not completely dry, the decomposition can be violent, further promoting tar formation.[2]
Solutions:
-
Strict Temperature Control: The decomposition of the diazonium salt should be carried out at the lowest effective temperature. Monitor the reaction closely and apply heat gradually.[6] Once the evolution of nitrogen gas and boron trifluoride begins, the reaction can become self-sustaining; be prepared to remove the heat source as needed.[2]
-
Ensure Anhydrous Conditions: The diazonium tetrafluoroborate salt must be thoroughly dried before thermal decomposition.[2] The presence of water can lead to the formation of phenolic byproducts and promote violent decomposition.
-
Use of Appropriate Solvents: While the traditional Balz-Schiemann reaction is often performed neat, the use of high-boiling, non-polar solvents can sometimes help to moderate the reaction temperature and improve yields.[7]
-
Alternative Reagents: For some substrates, using hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) in place of tetrafluoroborates can lead to cleaner reactions and higher yields.[1]
Problem 2: Formation of phenolic byproducts (e.g., salicylic acid) during the synthesis of 2-fluorobenzoic acid from anthranilic acid.
Possible Cause: This issue is prevalent when using the diazotization route, a variation of the Balz-Schiemann reaction. The intermediate diazonium salt is susceptible to nucleophilic attack by water, leading to the formation of the corresponding phenol.[5]
Underlying Mechanism: In an aqueous acidic solution, the diazonium salt exists in equilibrium with the aryl cation. If water is present in sufficient concentration, it can act as a nucleophile, attacking the aryl cation to form a phenol after deprotonation. This side reaction is competitive with the desired fluorination pathway.
Solutions:
-
Minimize Water Content: While the diazotization step is typically carried out in an aqueous medium, it's crucial to use anhydrous or nearly anhydrous conditions for the subsequent fluoride displacement step if possible. The use of reagents like anhydrous HF/pyridine can be beneficial.[6]
-
Temperature Control: The rate of decomposition of the diazonium salt to the aryl cation, and thus its reaction with water, is temperature-dependent. Maintaining a low temperature (typically 0-5 °C) during the diazotization and subsequent steps minimizes the formation of phenolic byproducts.[5]
-
Controlled Addition of Reagents: Slow, dropwise addition of sodium nitrite to the acidic solution of the amine is critical for the controlled formation of the diazonium salt, preventing localized overheating and decomposition.[6]
Problem 3: Presence of isomeric impurities (e.g., 3- and 4-fluorobenzoic acid) in the final product.
Possible Cause: The formation of positional isomers can occur if the starting material is not pure or if the reaction conditions allow for rearrangement or non-selective fluorination.
Underlying Mechanism: In routes like electrophilic fluorination, the directing effects of the substituents on the benzoic acid ring dictate the position of the incoming fluorine atom. If the directing effects are not strongly favoring a single position, a mixture of isomers can be obtained.[8] In other cases, impurities in the starting materials can carry through the reaction sequence.[9]
Solutions:
-
Starting Material Purity: Ensure the purity of the starting benzoic acid derivative using techniques like recrystallization and verify its identity and purity by analytical methods such as NMR spectroscopy and melting point analysis.[6][9]
-
Optimize Reaction Conditions for Regioselectivity: In electrophilic fluorination, the choice of fluorinating agent and solvent can influence the regioselectivity.[8] For nucleophilic aromatic substitution (SₙAr) reactions, the position of the leaving group and activating groups are key to ensuring regioselectivity.[10]
-
Purification: Careful purification of the final product is essential. Fractional crystallization can sometimes be effective for separating isomers.[9] For more challenging separations, column chromatography or preparative HPLC may be necessary.[6][11]
Experimental Protocol: Purification of 2-Fluorobenzoic Acid by Recrystallization
This protocol describes a general procedure for the purification of crude 2-fluorobenzoic acid, which may contain colored impurities and unreacted starting materials.[9]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 2-fluorobenzoic acid in a minimal amount of a hot solvent mixture, such as ethanol/water.[9]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes to adsorb the colored impurities.[9]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities. This step should be done rapidly to prevent premature crystallization in the funnel.[9]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.[9]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to fluorinated benzoic acids?
A1: The most common synthetic routes include:
-
The Balz-Schiemann Reaction: This method involves the diazotization of an aminobenzoic acid followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[1][12] It is a versatile method for introducing fluorine into a specific position on the aromatic ring.
-
Nucleophilic Aromatic Substitution (SₙAr): This approach is used when the benzoic acid ring is activated by electron-withdrawing groups. A leaving group (such as a nitro or halide group) is displaced by a fluoride source, like cesium fluoride (CsF).[10][13]
-
Oxidation of Fluorotoluenes: The corresponding fluorotoluene can be oxidized to the fluorobenzoic acid using strong oxidizing agents like potassium permanganate or chromic acid.[5]
-
Electrophilic Fluorination: This involves the direct fluorination of a benzoic acid derivative using an electrophilic fluorine source, such as Selectfluor®.[8][14]
Q2: My final product is a yellowish or brownish powder. How can I decolorize it?
A2: A yellowish or brownish tint is often due to the presence of tar-like byproducts or azo compounds formed during diazotization reactions.[5][9] The most effective way to remove these colored impurities is by treating a solution of your crude product with activated charcoal during recrystallization.[9] For thermally stable compounds, vacuum sublimation can also be a highly effective purification method to obtain a pure, white crystalline product.[9]
Q3: I am observing an N-acylurea byproduct when coupling a fluorinated benzoic acid with an amine using a carbodiimide coupling agent like EDC. What is the cause and how can I prevent it?
A3: The formation of an N-acylurea byproduct is a known side reaction in carbodiimide-mediated amide couplings. It arises from the rearrangement of the O-acylisourea intermediate.[15] To minimize this side reaction, it is common practice to add an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), to the reaction mixture. HOBt traps the O-acylisourea intermediate to form a more stable active ester, which then reacts cleanly with the amine to form the desired amide.[15]
Data Summary: Comparison of Synthetic Routes
| Synthetic Route | Common Starting Materials | Key Side Products | Typical Yields | Key Considerations |
| Balz-Schiemann | Aminobenzoic acids | Phenolic byproducts, tar-like substances, azo compounds[5] | Moderate to Good | Requires careful temperature control; diazonium salts can be explosive.[6][12][16] |
| Nucleophilic Aromatic Substitution (SₙAr) | Nitro- or halo-benzoic acids with activating groups | Isomeric substitution products, products of incomplete reaction | Good to Excellent | Requires an activated aromatic ring; anhydrous conditions are often necessary.[13][17] |
| Oxidation of Fluorotoluenes | Fluorotoluenes | Fluoroaldehydes (from partial oxidation), benzoic acid (from de-fluorination)[5] | Variable | Can require harsh reaction conditions and strong oxidizing agents. |
| Electrophilic Fluorination | Benzoic acid derivatives | Isomeric fluorinated products, dearomatized byproducts[8] | Variable | Regioselectivity can be an issue; fluorinating agents can be expensive. |
Visualizing Reaction Mechanisms and Workflows
Diagram 1: The Balz-Schiemann Reaction and a Key Side Reaction
Caption: The Balz-Schiemann reaction pathway and the competing hydrolysis side reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. byjus.com [byjus.com]
- 11. researchgate.net [researchgate.net]
- 12. grokipedia.com [grokipedia.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. byjus.com [byjus.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scale-up Synthesis of 2,6-Difluoro-4-(trifluoromethyl)benzoic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,6-Difluoro-4-(trifluoromethyl)benzoic acid. It addresses common challenges and provides practical, field-proven solutions to ensure a safe, efficient, and reproducible manufacturing process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the scale-up of this compound?
A1: Two primary routes are favored for industrial-scale synthesis:
-
Route 1: Grignard Reaction of a Halogenated Precursor: This classic approach involves the formation of a Grignard reagent from a suitable precursor like 1-bromo-2,6-difluoro-4-(trifluoromethyl)benzene, followed by carboxylation with carbon dioxide.[1] This method is well-established but requires stringent anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.[2][3]
-
Route 2: Oxidation of a Toluene Derivative: This route starts with the oxidation of 2,6-difluoro-4-(trifluoromethyl)toluene. Common oxidizing agents include potassium permanganate or catalytic oxidation systems. While potentially more direct, this route can suffer from incomplete oxidation or over-oxidation, leading to purification challenges.[4]
Q2: What are the critical safety precautions when handling trifluoromethyl-containing compounds?
A2: Compounds containing the trifluoromethyl (-CF3) group require specific safety protocols.[5] Always handle these materials in a well-ventilated fume hood.[6][7] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[8][9] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[7] Be aware that hydrogen fluoride, a highly corrosive and toxic gas, can be generated during decomposition.[9]
Q3: How can I effectively monitor the progress of the Grignard reaction during scale-up?
A3: In-process monitoring is crucial for a successful Grignard reaction. Techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to track the consumption of the starting halide and the formation of the Grignard reagent (indirectly by derivatization) and the final product. A sudden exotherm and the disappearance of the metallic magnesium are also visual indicators of reaction initiation.[2]
Q4: What are the best practices for purifying the final product on a large scale?
A4: Purification of this compound typically involves:
-
Acid-base extraction: Dissolving the crude product in a suitable organic solvent and washing with an aqueous base (e.g., sodium bicarbonate) will extract the acidic product into the aqueous layer. The product can then be precipitated by acidifying the aqueous layer with a strong acid like hydrochloric acid.
-
Recrystallization: Further purification can be achieved by recrystallizing the precipitated solid from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.[10]
-
Column chromatography: While less common for large-scale production due to cost and solvent usage, silica gel column chromatography can be employed for very high purity requirements.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | 1. Moisture in the glassware, solvent, or on the magnesium turnings.[3] 2. Inactive magnesium surface (oxide layer). 3. Impurities in the starting halide. | 1. Ensure all glassware is oven-dried and assembled hot under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. 2. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in situ.[1] 3. Purify the starting halide by distillation or filtration through activated alumina. |
| Low yield of the desired benzoic acid. | 1. Incomplete Grignard reagent formation. 2. Quenching of the Grignard reagent by acidic protons (water, alcohols).[2] 3. Inefficient carboxylation. 4. Formation of biphenyl side products.[3] | 1. Allow for sufficient reaction time for the Grignard formation and consider gentle heating to maintain reflux. 2. Maintain strict anhydrous conditions throughout the reaction.[3] 3. Ensure efficient delivery of dry carbon dioxide gas or use freshly crushed dry ice.[11] 4. Add the halide slowly to the magnesium suspension to avoid high local concentrations of the halide.[3] |
| Incomplete oxidation of the toluene precursor. | 1. Insufficient amount of oxidizing agent. 2. Low reaction temperature. 3. Catalyst deactivation (if applicable). | 1. Use a slight excess of the oxidizing agent. 2. Optimize the reaction temperature; some oxidations require elevated temperatures to proceed at a reasonable rate. 3. If using a catalyst, ensure its activity and consider adding it in portions. |
| Product is contaminated with starting material or byproducts. | 1. Inefficient purification. 2. Incomplete reaction. | 1. Optimize the acid-base extraction procedure, ensuring complete phase separation. 2. Perform multiple recrystallizations or consider a different solvent system. 3. Monitor the reaction to completion using an appropriate analytical technique (TLC, GC, or HPLC). |
| Difficulty in isolating the final product. | 1. Product is too soluble in the recrystallization solvent. 2. Formation of an oil instead of a solid. | 1. Use a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of a good solvent and a poor solvent is often effective. 2. Try seeding the solution with a small crystal of the pure product. Scratching the inside of the flask with a glass rod can also induce crystallization. |
Experimental Workflows & Protocols
Workflow 1: Synthesis via Grignard Reaction
This workflow outlines the key stages of the synthesis starting from a halogenated precursor.
Caption: Grignard reaction and purification workflow.
Detailed Protocol: Grignard Reaction and Carboxylation
-
Preparation: All glassware must be thoroughly dried in an oven at >120°C overnight and assembled while hot under a stream of dry nitrogen or argon. Anhydrous diethyl ether or tetrahydrofuran (THF) should be used as the solvent.[3]
-
Grignard Reagent Formation: To a flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add magnesium turnings. Add a small portion of the 1-bromo-2,6-difluoro-4-(trifluoromethyl)benzene solution in the anhydrous solvent to initiate the reaction. If the reaction does not start, add a small crystal of iodine.[1] Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[1]
-
Carboxylation: Cool the reaction mixture in an ice bath. Bubble dry carbon dioxide gas through the solution with vigorous stirring, or pour the Grignard solution slowly onto an excess of freshly crushed dry ice.[11]
-
Work-up: Once the carboxylation is complete, cautiously quench the reaction by slowly adding aqueous hydrochloric acid until the solution is acidic. This will dissolve any remaining magnesium and protonate the carboxylate salt.
-
Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purify by recrystallization.[10]
Workflow 2: Synthesis via Oxidation
This workflow illustrates the synthesis through the oxidation of the corresponding toluene derivative.
Caption: Oxidation and purification workflow.
Detailed Protocol: Oxidation with Potassium Permanganate
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a thermometer, suspend 2,6-difluoro-4-(trifluoromethyl)toluene in water.
-
Oxidation: Heat the mixture to reflux. Add potassium permanganate in small portions over several hours to control the exotherm. The purple color of the permanganate will disappear as it is consumed. Continue heating until the reaction is complete (monitored by GC or HPLC).
-
Work-up: Cool the reaction mixture and filter to remove the manganese dioxide byproduct. Wash the filter cake with hot water.
-
Isolation: Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the crude this compound.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent to obtain the pure acid.
References
- 1. Page loading... [wap.guidechem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN106748681A - A kind of method that 2,6 difluoro toluene continuous oxidation prepares 2,6 difluorobenzaldehydes - Google Patents [patents.google.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. angenechemical.com [angenechemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. allhdi.com [allhdi.com]
Technical Support Center: 2,6-Difluoro-4-(trifluoromethyl)benzoic acid
Welcome to the technical support guide for 2,6-Difluoro-4-(trifluoromethyl)benzoic acid (CAS No. 1309597-24-7).[1] This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful handling, storage, and application of this valuable chemical building block. As your Senior Application Scientist, my goal is to blend established safety protocols with practical, field-tested insights to support your research endeavors.
Quick Reference Data
For immediate reference, the key properties and safety information for this compound and its analogs are summarized below. Note that comprehensive toxicological data for this specific compound is limited, and information is often extrapolated from structurally related molecules.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1309597-24-7 | [1] |
| Molecular Formula | C₈H₃F₅O₂ | [2] |
| Molecular Weight | 226.10 g/mol | [2] |
| Appearance | White to off-white solid/powder | [3] |
| Storage Temperature | Room Temperature, sealed in dry conditions |[3] |
Table 2: GHS Hazard Summary (Based on Analogs)
| Hazard | Classification & Statement | Pictogram | Source(s) |
|---|---|---|---|
| Skin Contact | Category 2: Causes skin irritation (H315) | GHS07 (Exclamation Mark) | [4][5] |
| Eye Contact | Category 2: Causes serious eye irritation (H319) | GHS07 (Exclamation Mark) | [4][5][6] |
| Inhalation | STOT SE 3: May cause respiratory irritation (H335) | GHS07 (Exclamation Mark) |[4][7][8][9] |
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.
Question: My this compound is not dissolving. What should I do?
Answer: Dissolution issues are common and typically stem from an inappropriate choice of solvent or insufficient energy to overcome the crystal lattice energy of the solid. The molecule possesses a polar carboxylic acid group but also a highly fluorinated, relatively non-polar trifluoromethylphenyl ring system. This dual nature requires careful solvent selection.
Causality: The high degree of fluorination increases the lipophilicity of the benzene ring, while the carboxylic acid group provides a site for hydrogen bonding and polar interactions. A solvent that can accommodate both characteristics is ideal.
Troubleshooting Steps:
-
Solvent Selection: If you are using non-polar solvents like hexanes or toluene, solubility is expected to be poor. Start with polar aprotic solvents, which are generally effective for this class of compounds.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO)[10], N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF).
-
Protic Solvents: Alcohols like methanol or ethanol can also be effective, particularly if gentle heating is applied. For compounds like 4-(Trifluoromethyl)benzoic acid, solubility in water is noted, which may be pH-dependent.[11]
-
-
Applying Energy:
-
Gentle Heating: Warm the mixture to 40-50°C. This increases the kinetic energy of the solvent molecules, enhancing their ability to break down the solute's crystal structure. Avoid excessive heat, which could cause degradation.
-
Sonication: Use a bath sonicator for 5-15 minutes. The ultrasonic waves create micro-cavitations that physically disrupt the solid particles, increasing the surface area available for solvation.
-
-
pH Adjustment: As a benzoic acid derivative, its solubility in aqueous media is highly dependent on pH. Deprotonating the carboxylic acid to its carboxylate salt form will dramatically increase aqueous solubility.
-
Protocol: Add a mild aqueous base (e.g., a dilute solution of sodium bicarbonate or sodium hydroxide) dropwise to your aqueous suspension until the solid dissolves. The resulting carboxylate salt will be much more water-soluble.
-
Question: I am observing an unexpected color change or the formation of byproducts in my reaction. What could be the cause?
Answer: Unwanted side reactions or degradation can occur due to instability, incompatibility with reagents, or harsh reaction conditions.
Causality:
-
Thermal Stress: While many benzoic acids are thermally stable, prolonged exposure to high temperatures can cause decarboxylation or other decomposition pathways.[5]
-
Chemical Incompatibility: The compound is a carboxylic acid and will react with bases. It is also incompatible with strong oxidizing agents. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can make the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr) under certain conditions (e.g., with strong nucleophiles and heat).
Troubleshooting Steps:
-
Review Reagent Compatibility: Ensure no strong bases (if the acidic proton is meant to remain) or strong oxidizing agents are present unless intended for a specific transformation. Check the chemical compatibility of all reagents.[12][13]
-
Control Reaction Temperature: Run the reaction at the lowest effective temperature. Consider performing a test reaction at room temperature first before applying heat.
-
Inert Atmosphere: If your reaction is sensitive to oxidation, conduct it under an inert atmosphere of nitrogen or argon to prevent oxidative degradation.
-
Purity of Starting Material: Verify the purity of your this compound. Impurities could be the source of the unexpected reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for handling this compound?
A1: This compound should be handled with care, assuming it is a skin, eye, and respiratory irritant based on data from similar structures.[4][5][6][7]
-
Engineering Controls: Always handle the solid powder in a certified chemical fume hood to avoid inhalation of dust.[2][14]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[2] If significant dust is generated, respiratory protection may be required.
-
Handling Practices: Avoid creating dust.[2] Wash hands thoroughly after handling.[15] Do not eat, drink, or smoke in the work area.[15]
Q2: What are the recommended storage conditions?
A2: Proper storage is crucial to maintain the integrity of the compound.
-
Short-Term (days to weeks): Store at room temperature in a tightly sealed container (the original manufacturer's container is ideal).[3]
-
Long-Term (months to years): For maximum stability, store in a cool, dry, and dark place. Keep the container tightly closed to prevent moisture absorption. Store away from incompatible materials, especially strong bases and oxidizing agents.
Q3: How should I prepare a stock solution?
A3: Preparing a stock solution requires accuracy and safety.
Protocol: Preparation of a 100 mM Stock Solution in DMSO
-
Safety First: Don all required PPE (lab coat, gloves, safety goggles) and perform the entire procedure in a chemical fume hood.
-
Calculate Mass: Determine the mass of this compound needed. For 10 mL of a 100 mM solution (MW = 226.10 g/mol ):
-
Mass (g) = 0.1 mol/L * 0.010 L * 226.10 g/mol = 0.2261 g (226.1 mg)
-
-
Weigh Compound: Tare a clean, dry vial on an analytical balance. Carefully weigh the calculated mass of the compound directly into the vial.
-
Add Solvent: Using a calibrated pipette, add approximately 8 mL of high-purity, anhydrous DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex until the solid is fully dissolved. If needed, gently warm the vial with your hand or in a warm water bath, or place it in a sonicator for a few minutes.
-
Adjust to Final Volume: Once fully dissolved, carefully add DMSO to reach the final volume of 10.0 mL.
-
Label and Store: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. For storage, refer to the recommendations in Q2. Solutions in DMSO are often best stored at -20°C for long-term stability.[10]
Q4: How do I dispose of waste material?
A4: All waste, whether solid compound or solutions, must be treated as hazardous chemical waste.
-
Disposal: Do not dispose of it down the drain.[2][14] Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. This typically involves arranging for pickup by a licensed waste disposal company.[7]
References
- 1. ivychem.com [ivychem.com]
- 2. aaronchem.com [aaronchem.com]
- 3. 2,6-Difluoro-4-methylbenzoic acid | 1201597-23-0 [sigmaaldrich.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. 2,6-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 2778228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]
- 12. sterlitech.com [sterlitech.com]
- 13. coleparmer.com [coleparmer.com]
- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Troubleshooting Low Yields in Fluorination Reactions
Welcome to the technical support center for fluorination chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving optimal yields in their fluorination reactions. The introduction of fluorine into organic molecules is a critical step in the synthesis of many pharmaceuticals and agrochemicals, yet it presents unique and often frustrating challenges.[1][2] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, explaining not just what to do, but why it works.
PART 1: First-Pass Diagnosis & General Workflow
Low reaction yields can stem from a multitude of factors, often intertwined. Before diving into specific reaction types, it's crucial to perform a general diagnosis. The workflow below provides a systematic approach to identifying the root cause of the problem.
References
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 2,6-Difluoro-4-(trifluoromethyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights into leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for unambiguous structural verification.
The Analytical Challenge: Decoding the Fluorinated Benzene Ring
The presence of multiple fluorine atoms and a trifluoromethyl group on the benzoic acid scaffold introduces complexities in spectral interpretation. The highly electronegative fluorine atoms significantly influence the electronic environment of the molecule, leading to characteristic shifts and coupling patterns in NMR spectra. Similarly, the fragmentation patterns in mass spectrometry are dictated by the presence and positions of these substituents. Therefore, a multi-faceted analytical approach is not just recommended but essential for definitive structural confirmation.
Core Analytical Techniques: A Head-to-Head Comparison
A suite of analytical techniques is available for the structural elucidation of 2,6-Difluoro-4-(trifluoromethyl)benzoic acid derivatives. The choice of method depends on the specific information required, the nature of the derivative, and the available instrumentation.
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | |||
| ¹H NMR | Number and environment of protons. | Provides information on proton connectivity through spin-spin coupling. | Limited information in highly substituted aromatic rings with few protons. |
| ¹³C NMR | Number and electronic environment of carbon atoms. | Directly observes the carbon skeleton. ¹³C-¹⁹F coupling provides valuable structural information. | Lower sensitivity compared to ¹H NMR. |
| ¹⁹F NMR | Number and environment of fluorine atoms. | Highly sensitive nucleus with a wide chemical shift range, providing detailed information on the fluorine substitution pattern. | Requires specialized equipment and expertise in spectral interpretation. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, allowing for the analysis of small sample quantities. Provides information on the molecular formula and substructures. | Isomeric differentiation can be challenging without fragmentation analysis. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystal. | Provides unambiguous determination of molecular structure and stereochemistry. | Requires a single, high-quality crystal, which can be difficult to obtain. |
Deep Dive into Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Detail
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the molecular structure.
Expected Spectral Features for a Representative Derivative: Methyl 2,6-Difluoro-4-(trifluoromethyl)benzoate
-
¹H NMR: The proton spectrum is expected to be relatively simple, showing a signal for the methyl ester protons (a singlet around 3.9 ppm) and a signal for the two aromatic protons. Due to the symmetrical substitution, the two aromatic protons are chemically equivalent and are expected to appear as a triplet, due to coupling with the two adjacent fluorine atoms.
-
¹³C NMR: The ¹³C spectrum will provide detailed information about the carbon framework. The carbonyl carbon of the ester will appear downfield. The aromatic carbons will show characteristic splitting patterns due to coupling with the fluorine atoms. The trifluoromethyl carbon will also be observable and will exhibit a quartet due to coupling with the three fluorine atoms. The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants.
-
¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for this class of compounds. It is expected to show two distinct signals: one for the two fluorine atoms at the 2 and 6 positions and another for the three fluorine atoms of the trifluoromethyl group. The signal for the ortho-fluorines will likely be a quartet due to coupling with the trifluoromethyl group, and the signal for the trifluoromethyl group will be a triplet due to coupling with the two ortho-fluorine atoms.
The following diagram illustrates the key steps in a comprehensive NMR analysis workflow for these derivatives.
Caption: Workflow for NMR-based structural confirmation.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For the structural confirmation of this compound derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique, particularly for volatile derivatives like methyl esters.
Expected Fragmentation Pattern for Methyl 2,6-Difluoro-4-(trifluoromethyl)benzoate
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Key fragmentation pathways would likely involve:
-
Loss of the methoxy group (-OCH₃): Leading to a fragment at [M-31]⁺.
-
Loss of the carbomethoxy group (-COOCH₃): Resulting in a fragment corresponding to the 2,6-difluoro-4-(trifluoromethyl)phenyl cation.
-
Loss of a fluorine atom (-F): Giving rise to an [M-19]⁺ fragment.
-
Loss of the trifluoromethyl group (-CF₃): Producing a fragment at [M-69]⁺.
The following diagram outlines the typical workflow for a GC-MS analysis.
A Comparative Guide to the Structure-Activity Relationship of 2,6-Difluoro-4-(trifluoromethyl)benzoic Acid Analogs as FtsZ Inhibitors
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs of 2,6-difluoro-4-(trifluoromethyl)benzoic acid, with a specific focus on their potential as inhibitors of the bacterial cell division protein FtsZ. While direct comparative studies on this compound analogs are limited, a wealth of information on the closely related 2,6-difluorobenzamide scaffold provides a robust framework for understanding the key structural determinants of antibacterial activity. This guide will leverage this well-established knowledge to build a predictive SAR model for the title compounds and offer detailed experimental protocols for their evaluation.
Introduction: The Rationale for Targeting FtsZ with Fluorinated Benzoic Acid Analogs
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. The Filamentous temperature-sensitive protein Z (FtsZ) is an essential and highly conserved bacterial GTPase that plays a crucial role in prokaryotic cell division, making it an attractive target for new antibiotics. FtsZ polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the recruitment of other cell division proteins. Inhibition of FtsZ polymerization or destabilization of the Z-ring leads to filamentation and eventual bacterial cell death.
The 2,6-difluorobenzamide moiety has been identified as a critical pharmacophore for FtsZ inhibition. The fluorine atoms at the ortho positions are thought to pre-organize the molecule into a conformation favorable for binding to an allosteric site on FtsZ. The introduction of a 4-(trifluoromethyl) group is a well-established strategy in medicinal chemistry to enhance the potency and pharmacokinetic properties of drug candidates.[1][2][3] The trifluoromethyl group can increase lipophilicity, improve metabolic stability, and enhance binding affinity through various non-covalent interactions.[1][2][3] This guide will explore the SAR of 2,6-difluorobenzamide analogs as a predictive model for the activity of this compound derivatives.
The Core Scaffold: Analyzing the Structure-Activity Relationship of 2,6-Difluorobenzamide Analogs
Extensive research on 3-substituted 2,6-difluorobenzamide derivatives has provided valuable insights into the structural requirements for potent FtsZ inhibition and antibacterial activity. A key study by Bi et al. (2017) provides a foundational dataset for our comparative analysis.[4]
The Importance of the 2,6-Difluoro Substitution
The presence of the two fluorine atoms at the 2 and 6 positions of the benzamide ring is crucial for activity. These electron-withdrawing groups influence the electronic properties of the aromatic ring and, more importantly, enforce a specific conformation of the molecule that is believed to be optimal for binding to the allosteric site of FtsZ.
Impact of Substituents at the 3-Position
The 3-position of the 2,6-difluorobenzamide scaffold has been extensively explored, revealing that the nature of the substituent at this position significantly modulates antibacterial potency. The general structure of the evaluated compounds is shown below:
A generalized structure of 3-substituted 2,6-difluorobenzamide analogs.
The following table summarizes the antibacterial activity (Minimum Inhibitory Concentration, MIC) of various 3-substituted 2,6-difluorobenzamide analogs against Bacillus subtilis and Staphylococcus aureus.[4]
| Compound ID | R Group (at 3-position) | B. subtilis MIC (µg/mL) | S. aureus MIC (µg/mL) |
| 7 | 3-Chloroalkoxy | 0.25 - 1 | <10 |
| 12 | 3-Bromoalkoxy | 0.25 - 1 | <10 |
| 17 | 3-Alkyloxy | 0.25 - 1 | <10 |
Key SAR Insights from 2,6-Difluorobenzamide Analogs:
-
Optimal Substituents at the 3-Position: The data indicates that alkoxy groups, particularly those bearing a terminal halogen (chloro or bromo), at the 3-position lead to potent antibacterial activity.[4] This suggests that a certain length and electronic character of the substituent are crucial for effective interaction with the FtsZ binding pocket.
-
The Benzamide Moiety: The primary amide is a key feature, likely participating in hydrogen bonding interactions within the FtsZ binding site. Modifications to this group, such as conversion to a carboxylic acid, would significantly alter its hydrogen bonding capacity and overall physicochemical properties, likely impacting its biological activity.
The Role of the 4-(Trifluoromethyl) Group: A Predictive Analysis
While direct SAR data for 4-(trifluoromethyl) substituted analogs is not available in the compared studies, the well-documented effects of this group in medicinal chemistry allow for a reasoned prediction of its impact.[1][2][3][5][6][7][8]
Predicted Effects of the 4-(Trifluoromethyl) Substituent:
-
Enhanced Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance membrane permeability and cellular uptake of the compound.[7] This could potentially lead to improved antibacterial activity.
-
Increased Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can lead to a longer half-life and sustained therapeutic effect.
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the trifluoromethyl substituent can influence the acidity of the benzoic acid and the electronic nature of the entire molecule, potentially affecting its interaction with the target protein.[1][7]
-
Enhanced Binding Affinity: The trifluoromethyl group can participate in favorable interactions with the protein target, such as hydrophobic interactions and orthogonal multipolar C–F···C=O interactions, which can contribute to a higher binding affinity.[6]
Based on these properties, it is hypothesized that the incorporation of a 4-(trifluoromethyl) group onto the 2,6-difluorobenzoic acid scaffold could lead to compounds with potent FtsZ inhibitory and antibacterial activity.
References
- 1. mdpi.com [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Fluorinated Compounds
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of fluorinated compounds is a cornerstone of regulatory submission and product safety. The unique physicochemical properties imparted by fluorine—enhanced metabolic stability, increased binding affinity, and modified lipophilicity—have made organofluorine compounds ubiquitous in modern pharmaceuticals. However, these same properties present distinct analytical challenges that demand a nuanced and rigorous approach to method validation.
This guide provides an in-depth comparison of primary analytical techniques, grounded in the principles of international regulatory guidelines. It moves beyond a simple checklist of validation parameters to explain the causality behind experimental choices, ensuring that the described protocols are not just compliant, but scientifically robust and self-validating.
The Organofluorine Challenge: Why Standard Protocols Fall Short
The carbon-fluorine bond is the strongest single bond in organic chemistry. This inherent stability, coupled with high electronegativity, creates analytical hurdles that must be addressed during method development and validation. Key challenges include:
-
Ubiquitous Contamination: Fluoropolymers, such as Polytetrafluoroethylene (PTFE), are common in laboratory consumables (e.g., tubing, vial caps, filters). This can lead to significant background contamination and false positives, especially in trace analysis.[1][2]
-
Ionization Difficulties: The high electronegativity of fluorine can suppress ionization in mass spectrometry, particularly in positive ion mode, making detection challenging.[1]
-
Analyte Volatility: Many smaller fluorinated molecules are highly volatile, necessitating specialized handling and introduction techniques like headspace analysis to prevent analyte loss.[3]
-
Chromatographic Behavior: The unique polarity of fluorinated compounds can lead to poor peak shapes and secondary interactions with standard chromatography columns.[1]
A successful validation strategy must proactively address these issues to generate trustworthy and reproducible data.
Regulatory Framework: The Foundation of Validation
The validation of analytical procedures is governed by a harmonized set of guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5] The objective of validation is to demonstrate that a method is suitable for its intended purpose.[6] The recently revised ICH Q2(R2) guideline provides a comprehensive framework for validation, which this guide adapts to the specific context of fluorinated compounds.[7][8]
Caption: The regulatory landscape for analytical method validation.
Comparative Analysis of Core Analytical Platforms
The choice of analytical technique is the most critical decision in developing a method for fluorinated compounds. The selection depends primarily on the analyte's volatility, polarity, concentration, and the matrix in which it is being measured. We will compare the three most powerful and relevant techniques: LC-MS/MS, GC-MS, and ¹⁹F qNMR.
| Feature | Liquid Chromatography-Tandem MS (LC-MS/MS) | Gas Chromatography-MS (GC-MS) | Quantitative ¹⁹F NMR (¹⁹F qNMR) |
| Primary Application | Non-volatile, polar, or thermally labile compounds (e.g., PFAS, drug metabolites).[9] | Volatile or semi-volatile, thermally stable compounds (e.g., fluorinated solvents, anesthetics).[3][10] | Structural confirmation and absolute quantification of any fluorine-containing analyte.[11] |
| Sensitivity | Very High (pg/mL to fg/mL) | High (ng/mL to pg/mL) | Moderate (µg/mL to mg/mL) |
| Selectivity | Very High (based on mass-to-charge ratio) | High (based on retention time and mass spectrum) | Absolute (based on unique ¹⁹F chemical shifts) |
| Quantification Principle | External calibration curve with internal standards | External calibration curve with internal standards | Absolute (integral vs. certified standard); no analyte-specific standard needed. |
| Key Challenge | Matrix effects, background contamination from PTFE.[1][12] | Requires analyte volatility; derivatization may be needed.[13] | Lower sensitivity; requires higher analyte concentration. |
| Regulatory Acceptance | Gold standard for bioanalysis and trace quantification.[14] | Well-established for residual solvents and volatile impurities.[10] | Accepted and growing; powerful for purity of reference standards and bulk substances.[11][15] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the benchmark for quantifying trace levels of non-volatile fluorinated compounds in complex matrices like plasma, soil, and drug products.[9][16]
-
Expertise & Experience: The high electronegativity of fluorine makes these compounds ideally suited for Electrospray Ionization (ESI) in negative mode. The causality is simple: the molecule can readily accept an electron or lose a proton to form a negative ion. Method development should focus on optimizing ESI parameters to maximize the signal for the deprotonated molecule [M-H]⁻. To combat matrix suppression, the use of stable isotope-labeled internal standards is not just recommended; it is essential for trustworthy data.[12] Furthermore, implementing a "fluorine-free" LC system by replacing PTFE components with PEEK or stainless steel is a critical, proactive step to reduce background noise.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile fluorinated compounds, GC-MS is the method of choice. This is particularly true for analyzing residual solvents or volatile impurities in drug substances.
-
Expertise & Experience: The key to a robust GC-MS method is efficient and reproducible introduction of the analyte into the gas phase. For this, Headspace (HS) sampling is often superior to direct liquid injection.[3][9] The reason is that HS analysis samples the vapor phase in equilibrium with the sample matrix, effectively eliminating non-volatile matrix components that would otherwise contaminate the inlet and column. This minimizes matrix effects and reduces instrument downtime, leading to a more trustworthy and efficient system. While standard Electron Ionization (EI) can sometimes fail to produce a molecular ion for fluorinated compounds, softer ionization techniques like Field Ionization (FI) or Chemical Ionization (CI) can be invaluable for confirming molecular weight.[17]
Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR)
¹⁹F qNMR is a uniquely powerful primary method for the quantification of fluorinated compounds, especially for assessing the purity of reference materials and drug substances.
-
Expertise & Experience: Unlike chromatographic methods that rely on comparing a response to a calibration curve, ¹⁹F qNMR is an absolute method. The area of a ¹⁹F NMR signal is directly proportional to the number of fluorine nuclei contributing to it. This allows for the direct quantification of an analyte against a certified internal standard of a different molecular structure, as long as the standard also contains fluorine and has a known purity. The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range (~800 ppm), which virtually eliminates the problem of signal overlap that can plague ¹H NMR.[1][11] This makes the method inherently specific and trustworthy. Validation of a ¹⁹F qNMR method involves demonstrating accuracy and precision, but does not require the extensive linearity and range experiments typical of chromatographic techniques.[18]
The Validation Parameters: An In-Depth Technical Guide
According to ICH Q2(R2), a full validation should demonstrate specificity, linearity, range, accuracy, and precision.[7][19] Here, we detail the practical application of these principles to fluorinated compound analysis.
Caption: A logical workflow for the validation of an analytical method.
Specificity / Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[19]
-
Senior Application Scientist's Insight: For fluorinated compounds, this is not trivial. You must assume that potential impurities or degradants are also fluorinated.
-
Chromatographic Methods (LC/GC-MS): Specificity is demonstrated by separating the analyte from all known related substances and potential interferences. A peak purity analysis using a photodiode array (PDA) detector in LC or mass spectral deconvolution in MS is essential. Crucially, forced degradation (stress testing) studies (e.g., acid, base, oxidation, heat, light) must be performed.[19] The goal is to show that the analytical method can separate the parent drug from its degradation products, proving it is "stability-indicating."
-
¹⁹F qNMR: Specificity is inherent due to the wide chemical shift range. One can demonstrate this by analyzing a mixture of the analyte and its structurally similar fluorinated analogs and showing that their signals are baseline resolved.
-
Linearity & Range
Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Senior Application Scientist's Insight: For LC-MS/MS and GC-MS, a calibration curve of at least five concentration levels should be prepared. The acceptance criterion is typically a coefficient of determination (r²) ≥ 0.99. However, a high r² alone is not sufficient. The residuals for each point on the curve must be examined. A random distribution of residuals around zero validates the chosen regression model (e.g., linear, weighted linear, or quadratic).
Accuracy & Precision
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found. Precision is the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Senior Application Scientist's Insight:
-
Accuracy: This is assessed by analyzing a sample with a known concentration (like a Certified Reference Material) or by spike-recovery experiments. For a drug product, you would spike the placebo matrix with known amounts of the fluorinated analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98.0% to 102.0%.
-
Precision: This is measured by the relative standard deviation (%RSD) of a series of measurements. For a drug substance assay, the acceptance criteria for repeatability are often an RSD of ≤1.0%. Intermediate precision (evaluating variations within a lab, e.g., different days, analysts, or equipment) will have slightly wider, but pre-defined, acceptance criteria.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Senior Application Scientist's Insight: For impurity analysis, the LOQ is the most critical parameter. The method's LOQ must be below the reporting threshold for impurities (e.g., 0.05% as per ICH Q3A/B). For chromatographic methods, the LOQ is typically established where the signal-to-noise ratio is approximately 10:1, and then confirmed by demonstrating acceptable precision and accuracy at that concentration.
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
-
Senior Application Scientist's Insight: This is a key self-validating step. By deliberately varying parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), or flow rate (±10%), you are stress-testing the method. If the results (e.g., retention time, peak area, resolution) remain within predefined acceptance criteria, the method is proven to be robust and transferable between labs and instruments.
Experimental Protocols: A Practical Guide
Protocol 1: LC-MS/MS Method Validation for a Fluorinated Drug in Plasma
This protocol outlines the validation for a hypothetical fluorinated drug, "Fluoxetabine," in human plasma.
-
System Preparation:
-
Utilize an LC system with PEEK tubing and a PEEK-lined degasser to minimize background fluorine contamination.[2]
-
Condition the system by flushing all lines with a high-organic mobile phase to remove potential contaminants.
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample into a polypropylene microcentrifuge tube.
-
Add 150 µL of acetonitrile containing the stable isotope-labeled internal standard (e.g., Fluoxetabine-d4).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean polypropylene autosampler vial for analysis. This simple, rapid extraction minimizes analyte loss.
-
-
Chromatographic Conditions:
-
Column: A biphenyl or F5-pentafluorophenyl phase column, which provides alternative selectivity for fluorinated compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient from 10% to 95% B over 5 minutes.
-
Ionization: ESI in Negative Mode.
-
-
Validation Execution:
-
Specificity: Analyze six blank lots of human plasma to check for interferences at the retention time of the analyte and internal standard.
-
Linearity: Prepare calibration standards by spiking blank plasma at 8 concentrations covering the expected therapeutic range (e.g., 1-1000 ng/mL).
-
Accuracy & Precision: Prepare Quality Control (QC) samples in blank plasma at four levels: Lower Limit of Quantitation (LLOQ), Low, Mid, and High. Analyze six replicates of each QC level on three separate days to determine intra- and inter-day accuracy and precision. Acceptance criteria are typically ±15% (±20% at the LLOQ) for both.
-
Protocol 2: ¹⁹F qNMR for Purity Assessment of a Fluoxetabine Reference Standard
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Fluoxetabine sample and 10 mg of a certified internal standard (e.g., trifluorotoluene) into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to a high-precision NMR tube.
-
-
NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum on a spectrometer of at least 400 MHz.
-
Key Parameter: Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of any fluorine signal being integrated. This is critical for ensuring full relaxation and accurate integration, making the data trustworthy. A preliminary inversion-recovery experiment is performed to measure T1.
-
Use a 90-degree pulse angle to maximize signal.
-
-
Data Processing & Calculation:
-
Apply minimal line broadening and perform a baseline correction.
-
Integrate the well-resolved signal for Fluoxetabine and the signal for the internal standard.
-
Calculate the purity using the following formula, which directly relates signal integrals to molar quantities: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral, N = Number of fluorine atoms in the signal, MW = Molecular Weight, m = mass, Purity_std = Purity of the internal standard.
-
Conclusion: A Strategy for Success
The validation of analytical methods for fluorinated compounds requires more than adherence to guidelines; it demands a deep understanding of the unique chemistry of fluorine. By anticipating challenges such as contamination and ionization suppression, and by selecting the analytical platform best suited to the analyte's properties, researchers can develop robust, reliable, and defensible methods.
Comparing orthogonal techniques like LC-MS/MS and ¹⁹F qNMR provides the highest level of confidence in analytical data.[9][18] LC-MS/MS offers unparalleled sensitivity for trace analysis, while ¹⁹F qNMR provides an absolute, unambiguous measure of purity and content for bulk materials. A well-structured validation plan, built on the principles of scientific integrity and regulatory compliance, is the ultimate key to ensuring the quality and safety of fluorinated drug products.
References
- 1. benchchem.com [benchchem.com]
- 2. shimadzu.com [shimadzu.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. benchchem.com [benchchem.com]
- 10. researchtrendsjournal.com [researchtrendsjournal.com]
- 11. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. id-eptri.eu [id-eptri.eu]
- 15. ICH Official web site : ICH [ich.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 18. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
A Comparative Guide to the Biological Activity of 2,6-Difluoro-4-(trifluoromethyl)benzoic Acid Derivatives
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine can profoundly influence a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide provides an in-depth comparative analysis of the biological activities of derivatives of 2,6-Difluoro-4-(trifluoromethyl)benzoic acid, a versatile scaffold that has given rise to potent inhibitors of diverse biological targets. We will explore two distinct classes of derivatives: Bruton's tyrosine kinase (BTK) inhibitors for autoimmune diseases and oncology, and Filamenting temperature-sensitive mutant Z (FtsZ) inhibitors as novel antibacterial agents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of this important chemical series.
Part 1: Inhibition of Bruton's Tyrosine Kinase (BTK) in Autoimmune Disease and Oncology
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[1] Dysregulation of the BCR signaling pathway is implicated in the pathophysiology of various B-cell malignancies and autoimmune diseases, making BTK a prime therapeutic target.[1] Derivatives of this compound have been instrumental in the development of potent and selective BTK inhibitors.
Comparative Analysis of BTK Inhibitors
A notable example of a highly potent and selective reversible BTK inhibitor is BMS-986142. This compound, and its analogs, demonstrate the critical role of the 2,6-difluoro-4-(trifluoromethyl)phenyl moiety in achieving high affinity for the BTK active site. The structure-activity relationship (SAR) studies reveal that modifications to the amide portion of the molecule, while maintaining the core benzoic acid derivative, can fine-tune potency and selectivity.
| Compound/Derivative | Target | IC50 (nM) | Selectivity Profile | Key Structural Features |
| BMS-986142 | BTK | 0.5 | Highly selective against a panel of 384 kinases. Only 5 other kinases (Tec, ITK, BLK, Txk, BMX) inhibited with <100-fold selectivity.[2] | Carbazole-based amide derivative of this compound.[3] |
| Analog A | BTK | 10 | Reduced potency compared to BMS-986142. | Modification of the carbazole moiety. |
| Analog B | BTK | 25 | Altered selectivity profile. | Substitution on the amide nitrogen. |
Note: Data for Analogs A and B are representative examples based on typical SAR trends observed in the development of kinase inhibitors and are for illustrative purposes.
The exceptional potency of BMS-986142 underscores the importance of the specific substitution pattern on the benzoic acid ring. The two fluorine atoms at the 2 and 6 positions, combined with the trifluoromethyl group at the 4 position, create a unique electronic and steric environment that is optimal for interaction with the BTK active site.
The B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition
The following diagram illustrates the central role of BTK in the BCR signaling pathway and the mechanism of action for BTK inhibitors derived from this compound.
Caption: B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition.
Experimental Protocol: BTK Enzyme Inhibition Assay
The following is a representative protocol for determining the in vitro potency of this compound derivatives against BTK.
Objective: To determine the IC50 value of a test compound against recombinant human BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
ATP
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant BTK enzyme, and the peptide substrate.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Part 2: Inhibition of FtsZ for Novel Antibacterial Agents
In the face of rising antibiotic resistance, there is an urgent need for new antibacterial agents with novel mechanisms of action. One such target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a bacterial tubulin homolog that is essential for cell division.[4] Inhibition of FtsZ polymerization leads to filamentation and ultimately bacterial cell death. Derivatives of 2,6-difluorobenzoic acid have shown promise as FtsZ inhibitors. While not containing the 4-(trifluoromethyl) substituent, these analogs provide a valuable comparative framework.
Comparative Analysis of FtsZ Inhibitors
A series of 3-substituted 2,6-difluorobenzamide derivatives have been synthesized and evaluated for their antibacterial activity. These studies demonstrate that modifications at the 3-position of the benzamide ring significantly impact their potency against various bacterial strains.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Key Structural Features |
| 3-chloroalkoxy derivative | Bacillus subtilis | 0.25-1 | 2,6-difluorobenzamide with a 3-chloroalkoxy side chain.[4] |
| 3-bromoalkoxy derivative | Bacillus subtilis | 0.25-1 | 2,6-difluorobenzamide with a 3-bromoalkoxy side chain.[4] |
| 3-alkyloxy derivative | Bacillus subtilis | 0.25-1 | 2,6-difluorobenzamide with a 3-alkyloxy side chain.[4] |
| Unsubstituted 2,6-difluorobenzamide | Bacillus subtilis | >128 | Lacks substitution at the 3-position. |
The data clearly indicates that the introduction of a substituted alkoxy group at the 3-position is crucial for potent antibacterial activity. This highlights a different SAR profile compared to the BTK inhibitors, where the primary interactions are driven by the 2,6-difluoro-4-(trifluoromethyl)phenyl core.
Mechanism of FtsZ Inhibition
The following workflow illustrates the process of bacterial cell division and the inhibitory action of FtsZ inhibitors.
Caption: FtsZ Inhibition and Disruption of Bacterial Cell Division.
Experimental Protocol: Synthesis of N-Aryl-2,6-difluoro-4-(trifluoromethyl)benzamide
This protocol provides a general method for the synthesis of amide derivatives from this compound, which can be adapted for the preparation of various analogs for biological screening.
Objective: To synthesize an N-aryl-2,6-difluoro-4-(trifluoromethyl)benzamide via amide coupling.
Materials:
-
This compound
-
Substituted aniline
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2,6-difluoro-4-(trifluoromethyl)benzamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The this compound scaffold is a privileged structure in medicinal chemistry, capable of generating highly potent and selective inhibitors for diverse biological targets. As demonstrated, derivatives of this core have yielded promising BTK inhibitors with potential applications in autoimmune diseases and cancer, as well as providing a foundation for the development of novel antibacterial agents targeting FtsZ. The comparative analysis presented in this guide highlights the distinct structure-activity relationships that govern the biological activity of these derivatives against different targets. The detailed experimental protocols provide a practical foundation for researchers to synthesize and evaluate new analogs, furthering the exploration of the therapeutic potential of this versatile chemical class.
References
- 1. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,6-Difluoro-4-(trifluoromethyl)benzoic Acid
In the landscape of pharmaceutical and materials science research, the purity of synthesized compounds is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This is particularly true for highly functionalized molecules such as 2,6-Difluoro-4-(trifluoromethyl)benzoic acid, a key building block whose utility is directly proportional to its chemical integrity. This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of this compound, grounded in the principles of scientific integrity and practical, field-proven insights.
The choice of an analytical method is a critical decision, dictated by the specific questions being asked. Are we looking for a rapid purity check, a comprehensive impurity profile, or the definitive structural confirmation of the bulk material? Each question is best answered by a different analytical tool or, more often, a combination thereof. Here, we will explore the strengths and nuances of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity Assessment
HPLC is the cornerstone of purity determination in most organic synthesis labs. Its strength lies in its ability to separate the target compound from non-volatile and thermally labile impurities, providing a quantitative measure of purity based on the relative peak areas.
The Rationale Behind the Method: The principle of reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is exceptionally well-suited for a moderately polar compound like this compound. The separation is driven by the differential partitioning of the analyte and its impurities between the stationary and mobile phases. UV detection is ideal due to the presence of the aromatic ring, which provides a strong chromophore.
Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
A validated RP-HPLC method is crucial for accurate and reproducible results.[1][2] The following protocol provides a robust starting point.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (for mobile phase modification)
-
This compound reference standard (of known purity)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% TFA. The organic modifier percentage may require optimization to achieve optimal separation.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to establish a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm (or the λmax of the compound)
-
-
Analysis: Inject the standard solutions and the sample solution. The purity is calculated by dividing the peak area of the main component by the total area of all peaks.
Data Interpretation and Validation: Method validation is paramount and should be performed in accordance with guidelines from bodies like the USP or ICH.[3][4][5] Key validation parameters are summarized in the table below.
| Validation Parameter | Typical Acceptance Criteria | Significance |
| Linearity (r²) | > 0.999 | Ensures a direct relationship between concentration and response. |
| Accuracy (% Recovery) | 98-102% | Confirms the method's ability to measure the true value. |
| Precision (% RSD) | < 2% | Demonstrates the reproducibility of the method. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest concentration at which the analyte can be detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest concentration that can be quantified with acceptable precision and accuracy. |
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Purity
NMR spectroscopy, particularly ¹H, ¹⁹F, and ¹³C NMR, is an indispensable tool for both structural elucidation and purity assessment. For organofluorine compounds, ¹⁹F NMR is especially powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[6]
The Rationale Behind the Method: NMR provides detailed information about the chemical environment of each nucleus. Impurities will present as distinct signals in the spectrum, allowing for their identification and, with the use of an internal standard, quantification. Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte itself.[7]
Experimental Protocol: Quantitative ¹⁹F NMR (qNMR)
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard of known purity (e.g., 3,5-Bis(trifluoromethyl)benzoic acid).[8]
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the synthesized this compound.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a precise volume of deuterated solvent in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).
-
-
Data Processing and Analysis:
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
Comparison of NMR Techniques:
| NMR Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Proton environment, coupling | Ubiquitous, good for structural confirmation | Signal overlap can be an issue |
| ¹⁹F NMR | Fluorine environment, coupling | Highly sensitive, large chemical shift range, less signal overlap[9][10] | Requires a fluorine probe |
| ¹³C NMR | Carbon skeleton | Unambiguous signal for each carbon | Low sensitivity, requires longer acquisition times |
Logical Relationship in NMR-based Purity Assessment
Caption: NMR Purity Assessment Logic.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.
The Rationale Behind the Method: GC separates compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" (mass spectrum) that can be used for identification by comparison to spectral libraries. For acidic compounds like benzoic acids, derivatization is often necessary to increase volatility.[11][12]
Experimental Protocol: GC-MS with Derivatization
Instrumentation:
-
GC-MS system
Reagents:
-
Derivatizing agent (e.g., BF₃·MeOH, diazomethane, or a silylating agent like BSTFA)
-
Solvent for extraction and injection (e.g., Dichloromethane, Ethyl Acetate)
Procedure:
-
Derivatization: React the synthesized compound with a derivatizing agent to convert the carboxylic acid to a more volatile ester or silyl ester.
-
Sample Preparation: Dissolve the derivatized sample in a suitable solvent.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute compounds with a range of boiling points.
-
Carrier Gas: Helium
-
MS Ionization: Electron Ionization (EI)
-
-
Analysis: Inject the sample and acquire the data. Identify impurities by matching their mass spectra to a library (e.g., NIST).
Comparative Overview of Purity Assessment Techniques:
| Technique | Primary Use | Sample Type | Key Advantage | Key Disadvantage |
| HPLC | Quantitative Purity | Non-volatile, thermally stable | High precision and accuracy | May not detect all impurities if they don't have a chromophore |
| NMR | Structural Confirmation, Absolute Purity | Soluble | Provides structural information, qNMR is a primary method | Lower sensitivity than MS, requires pure internal standard for qNMR |
| GC-MS | Volatile Impurity ID | Volatile, thermally stable | High sensitivity and specificity for volatile compounds | Requires derivatization for non-volatile compounds, not suitable for thermally labile compounds |
| Elemental Analysis | Elemental Composition | Solid | Confirms the elemental formula | Provides no information on impurities with the same elemental composition |
Elemental Analysis: The Final Confirmation of Elemental Composition
Elemental analysis provides the percentage of carbon, hydrogen, and other elements (like nitrogen or sulfur) in a compound. For halogenated compounds, specific methods are required for fluorine determination.[13][14]
The Rationale Behind the Method: This technique confirms that the empirical formula of the synthesized compound is correct. A significant deviation from the theoretical elemental composition indicates the presence of impurities.
Procedure: The analysis is typically performed by specialized analytical service laboratories using combustion analysis. The sample is burned in a stream of oxygen, and the resulting combustion gases (CO₂, H₂O) are measured.
Interpretation: The experimentally determined percentages of each element should be within ±0.4% of the theoretical values calculated from the molecular formula of this compound (C₈H₃F₅O₂).
Conclusion: A Multi-faceted Approach to Purity Assessment
No single technique can provide a complete picture of a compound's purity. A comprehensive assessment of synthesized this compound requires a strategic combination of these orthogonal analytical methods. HPLC provides the quantitative purity value, NMR confirms the structure and can provide an absolute purity measurement, GC-MS identifies volatile impurities, and elemental analysis validates the elemental composition. This multi-faceted approach ensures the highest level of confidence in the quality of the synthesized material, a critical prerequisite for its successful application in research and development. This rigorous analytical validation is not just good practice; it is a fundamental component of scientific integrity.[15][16][17][18][19][20]
References
- 1. thaiscience.info [thaiscience.info]
- 2. helixchrom.com [helixchrom.com]
- 3. uspbpep.com [uspbpep.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 6. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 7. researchgate.net [researchgate.net]
- 8. 2024-02-07-new-qnmr-standard-fr - BIPM [bipm.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. labmix24.com [labmix24.com]
- 16. Pharmaceutical Analytical Impurities [usp.org]
- 17. edqm.eu [edqm.eu]
- 18. Control of impurities of pharmacopoeial substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. ema.europa.eu [ema.europa.eu]
- 20. edqm.eu [edqm.eu]
A Senior Application Scientist's Guide to In Vitro Comparative Analysis of Novel Compounds Derived from 2,6-Difluoro-4-(trifluoromethyl)benzoic Acid
Introduction: The Strategic Advantage of the 2,6-Difluoro-4-(trifluoromethyl)benzoyl Scaffold
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance pharmacological properties. The parent molecule, 2,6-Difluoro-4-(trifluoromethyl)benzoic acid, presents a trifecta of advantageous functionalities. The trifluoromethyl group often enhances metabolic stability and membrane permeability, while the difluoro substitution can modulate the electronic properties and binding interactions of derivative compounds[1]. This guide provides a framework for the in vitro comparative testing of novel derivatives of this promising scaffold, with a primary focus on antibacterial applications targeting the FtsZ protein, a validated and compelling target in the fight against antimicrobial resistance. Further, we will explore potential applications in oncology, drawing parallels from studies on structurally related trifluoromethylated compounds[2][3].
Comparative In Vitro Analysis: A Multi-pronged Approach
A robust in vitro evaluation is the cornerstone of preclinical drug development. For derivatives of this compound, a tiered approach is recommended, beginning with broad screening and progressing to more specific, mechanism-of-action studies.
Tier 1: Primary Antibacterial Screening
The initial step is to assess the broad-spectrum antibacterial activity of the synthesized compounds. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.
Experimental Protocol: Broth Microdilution MIC Assay
-
Bacterial Strain Selection: A representative panel should include Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. Including drug-resistant strains (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) is crucial for assessing the potential of the compounds to address clinical challenges[4][5].
-
Preparation of Compounds: Create stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Serial dilutions are then prepared in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 1: Hypothetical Comparative MIC Data for 2,6-Difluoro-4-(trifluoromethyl)benzamide Derivatives
| Compound ID | R-Group Modification | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | MRSA (μg/mL) |
| Parent Acid | -OH | >128 | >128 | >128 | >128 |
| DFTB-01 | -NH-CH2-Cyclopropyl | 16 | 8 | 64 | 32 |
| DFTB-02 | -NH-(4-chlorophenyl) | 8 | 4 | 32 | 16 |
| DFTB-03 | -NH-(3,4-dichlorophenyl) | 4 | 2 | 16 | 8 |
| Vancomycin | (Control) | 1 | 0.5 | >128 | 1 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 | 0.015 | 16 |
This data is illustrative and intended for comparative purposes.
Tier 2: Mechanism of Action - FtsZ Inhibition
For compounds demonstrating significant antibacterial activity, particularly against Gram-positive bacteria, investigating their effect on the bacterial cell division protein FtsZ is a logical next step. FtsZ is a prokaryotic homolog of tubulin that polymerizes to form the Z-ring, a critical structure for bacterial cytokinesis[4][5][6].
Experimental Workflow for FtsZ Inhibition Analysis
Caption: Workflow for confirming FtsZ as the target.
Protocol 1: FtsZ GTPase Activity Assay
This assay measures the ability of the test compounds to inhibit the GTP hydrolysis activity of FtsZ, which is essential for its function.
-
Reagents: Purified FtsZ protein, GTP, and a malachite green-based phosphate detection reagent.
-
Procedure:
-
Incubate purified FtsZ with the test compounds at various concentrations.
-
Initiate the reaction by adding GTP.
-
After a defined incubation period, stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the FtsZ GTPase activity.
Protocol 2: Light Scattering FtsZ Polymerization Assay
This assay directly measures the polymerization of FtsZ into protofilaments by monitoring changes in light scattering.
-
Procedure:
-
Incubate purified FtsZ with the test compounds.
-
Induce polymerization by adding GTP and warming the solution to 37°C.
-
Monitor the increase in light scattering at a 90° angle in a fluorometer.
-
-
Data Analysis: Compare the polymerization curves in the presence and absence of the test compounds to determine the extent of inhibition.
Table 2: Comparative FtsZ Inhibition Data
| Compound ID | FtsZ GTPase IC50 (µM) | FtsZ Polymerization Inhibition at 10 µM (%) |
| DFTB-02 | 25.5 | 40 |
| DFTB-03 | 8.2 | 85 |
| PC190723 (Control) | 0.8 | 95 |
This data is illustrative.
Protocol 3: Bacterial Cell Morphology Analysis
Inhibition of FtsZ leads to filamentation of bacterial cells due to the failure of cell division.
-
Procedure:
-
Treat bacterial cultures with the test compounds at their MIC and sub-MIC concentrations.
-
After a few hours of incubation, visualize the cells using phase-contrast or fluorescence microscopy (after staining with a membrane dye like FM4-64 and a DNA dye like DAPI).
-
-
Observation: Look for elongated, filamentous cells in the treated samples compared to the normal-sized cells in the untreated controls.
Tier 3: Exploring Anticancer Potential
The trifluoromethyl group is a common feature in many anticancer drugs. Therefore, it is prudent to screen promising derivatives for cytotoxic activity against a panel of human cancer cell lines.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be used.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for a few hours. The MTT is reduced by metabolically active cells to a purple formazan product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the GI50 value, which is the concentration of the compound required to inhibit the growth of the cancer cells by 50%[2][3].
Table 3: Hypothetical Comparative Anticancer Activity
| Compound ID | MCF-7 GI50 (µM) | A549 GI50 (µM) | HCT116 GI50 (µM) |
| DFTB-01 | >100 | >100 | >100 |
| DFTB-02 | 75.2 | 88.1 | 65.4 |
| DFTB-03 | 22.5 | 31.8 | 18.9 |
| Doxorubicin (Control) | 0.8 | 1.2 | 0.5 |
This data is illustrative.
Signaling Pathway Considerations
While direct enzyme inhibition is a primary focus, understanding the broader cellular impact is crucial. For anticancer applications, investigating the induction of apoptosis via key signaling pathways is a valuable next step.
Caption: Hypothetical apoptotic pathway initiated by a test compound.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic in vitro evaluation of novel compounds derived from this compound. By employing a tiered approach encompassing primary screening, mechanism-of-action studies, and exploration of alternative therapeutic applications, researchers can efficiently identify and characterize promising lead candidates. The illustrative data and protocols presented herein should serve as a valuable resource for drug development professionals working with this and related chemical scaffolds. Subsequent studies should focus on ADME-Tox profiling and in vivo efficacy studies for the most promising candidates identified through this in vitro cascade.
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of Fluorinated Quinolines: A Guide for Researchers
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine into organic scaffolds has become a cornerstone for modulating molecular properties. Quinolines, a privileged heterocyclic motif, are no exception. The introduction of fluorine can significantly alter their electronic characteristics, metabolic stability, and biological activity. Understanding these changes at a molecular level is paramount for rational drug design and the development of novel functional materials. This guide provides a comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible/Fluorescence Spectroscopy—used to characterize and differentiate between quinoline and its fluorinated counterparts.
The Rationale Behind Fluorine Substitution
The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties to the quinoline ring. This is primarily due to the strong carbon-fluorine bond and the high inductive effect of fluorine, which can influence the electron density distribution across the aromatic system. These electronic perturbations manifest distinctly in various spectroscopic analyses, providing a powerful toolkit for structural elucidation and comparative studies. This guide will use quinoline as a baseline for comparison with its fluorinated analogs, primarily focusing on mono-fluorinated and trifluoromethyl-substituted quinolines.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated quinolines, ¹H, ¹³C, and ¹⁹F NMR each provide a unique and complementary piece of the structural puzzle.
¹H NMR Spectroscopy: The Inductive Influence of Fluorine
The introduction of a fluorine atom onto the quinoline ring causes notable changes in the ¹H NMR spectrum due to its strong electron-withdrawing nature. Protons on the ring, particularly those in close proximity (ortho and meta) to the fluorine substituent, will experience a deshielding effect, resulting in a downfield shift (higher ppm values) of their corresponding signals. The magnitude of this shift is dependent on the position of the fluorine atom.
Comparative Analysis: Quinoline vs. 6-Fluoroquinoline
| Proton | Quinoline (δ, ppm) | 6-Fluoroquinoline (δ, ppm) | Change (Δδ) |
| H-2 | ~8.9 | ~8.8 | -0.1 |
| H-3 | ~7.4 | ~7.4 | 0 |
| H-4 | ~8.1 | ~8.1 | 0 |
| H-5 | ~7.7 | ~7.9 (dd) | +0.2 |
| H-7 | ~7.5 | ~7.4 (ddd) | -0.1 |
| H-8 | ~8.1 | ~8.2 (dd) | +0.1 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
The data indicates that the primary influence of the fluorine at the 6-position is on the adjacent protons, H-5 and H-7, and to a lesser extent on H-8. The coupling patterns also become more complex due to ¹H-¹⁹F coupling.
¹³C NMR Spectroscopy: The Challenge and Power of C-F Coupling
The ¹³C NMR spectra of fluorinated quinolines are characterized by direct and through-bond carbon-fluorine (¹³C-¹⁹F) coupling constants, which can be both informative and a source of spectral complexity. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JCF), typically in the range of 240-280 Hz. Carbons two (²JCF), three (³JCF), and even four (⁴JCF) bonds away will also exhibit smaller couplings, providing valuable information for signal assignment.
Comparative Analysis: Quinoline vs. a Generic Fluoroquinoline
| Carbon | Quinoline (δ, ppm) | Fluoroquinoline (δ, ppm) & Coupling |
| C-F | - | Downfield shifted, large ¹JCF doublet |
| C-ortho | ~128 | Downfield shifted, smaller ²JCF doublet |
| C-meta | ~126 | Slightly shifted, smaller ³JCF doublet |
| C-para | ~129 | Slightly shifted, smaller ⁴JCF doublet |
Note: The exact chemical shifts and coupling constants are highly dependent on the position of the fluorine atom.
¹⁹F NMR Spectroscopy: A Sensitive Probe of the Molecular Environment
¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F nucleus and its high gyromagnetic ratio.[1] The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it an excellent tool for detecting subtle structural changes.[2] For fluorinated quinolines, the position of the fluorine atom on the ring will significantly influence its chemical shift.
Typical ¹⁹F Chemical Shift Ranges for Fluorinated Quinolines:
| Fluorine Position | Approximate Chemical Shift (δ, ppm, relative to CFCl₃) |
| Aromatic C-F | -100 to -140 |
| -CF₃ | -60 to -70 |
The presence of other substituents on the quinoline ring will further modulate the ¹⁹F chemical shift.
Experimental Protocol: NMR Spectroscopy of Fluorinated Quinolines
Objective: To acquire and compare the ¹H, ¹³C, and ¹⁹F NMR spectra of a fluorinated quinoline with its non-fluorinated analog.
Materials:
-
Quinoline (reference compound)
-
Fluorinated quinoline (e.g., 6-fluoroquinoline)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes
-
NMR spectrometer with ¹H, ¹³C, and ¹⁹F capabilities
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the quinoline sample and dissolve it in ~0.6 mL of the deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the ¹H channel.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
-
¹³C NMR Acquisition:
-
Tune and shim the spectrometer for the ¹³C channel.
-
Acquire a proton-decoupled ¹³C NMR spectrum. For quantitative analysis, inverse-gated decoupling may be used.[3]
-
-
¹⁹F NMR Acquisition:
-
Tune and shim the spectrometer for the ¹⁹F channel.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra (¹H and ¹³C to the residual solvent peak, ¹⁹F to an external standard like CFCl₃).
-
Integrate the signals in the ¹H spectrum.
-
Measure the chemical shifts (δ) and coupling constants (J) for all spectra.
-
Compare the spectra of the fluorinated and non-fluorinated quinolines, noting differences in chemical shifts and the presence of C-F and H-F couplings.
-
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular weight and fragmentation pathways of a molecule. The introduction of fluorine can significantly influence the fragmentation of the quinoline ring.
Electron Ionization (EI) Mass Spectrometry:
In EI-MS, the molecular ion (M⁺˙) of quinoline typically undergoes fragmentation through the loss of HCN to form a stable fragment.[4] For fluorinated quinolines, the fragmentation pattern can be more complex. The strong C-F bond often remains intact in many fragments. The presence of fluorine can also direct fragmentation pathways, leading to characteristic neutral losses. For instance, trifluoromethyl-substituted quinolines may show a prominent loss of a CF₃ radical or a neutral CF₂ molecule.
Electrospray Ionization (ESI) Mass Spectrometry:
ESI is a softer ionization technique, often used in conjunction with tandem mass spectrometry (MS/MS) for structural elucidation. In ESI-MS of fluoroquinolones, the protonated molecule [M+H]⁺ is typically the base peak. Collision-induced dissociation (CID) of this precursor ion can lead to characteristic fragment ions resulting from the loss of substituents on the quinoline core. The fragmentation patterns can provide valuable information for identifying the position of the fluorine atom and other functional groups.
Comparative Fragmentation Pathways:
Experimental Protocol: Mass Spectrometry of Fluorinated Quinolines
Objective: To determine the molecular weight and analyze the fragmentation pattern of a fluorinated quinoline.
Materials:
-
Fluorinated quinoline sample
-
Volatile solvent (e.g., methanol or acetonitrile)
-
Mass spectrometer (EI-MS or ESI-MS/MS)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent.
-
-
Mass Spectrometry Analysis:
-
For EI-MS: Introduce the sample into the ion source (e.g., via a direct insertion probe or GC inlet). Acquire the mass spectrum over an appropriate m/z range.
-
For ESI-MS/MS: Infuse the sample solution into the ESI source. Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺. Select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the product ion spectrum.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
Analyze the fragmentation pattern, identifying characteristic neutral losses and fragment ions.
-
Propose fragmentation pathways based on the observed data.
-
Compare the fragmentation pattern to that of non-fluorinated quinoline to understand the influence of the fluorine substituent.
-
UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Transitions
The electronic properties of the quinoline ring system are readily probed by UV-Vis and fluorescence spectroscopy. The introduction of fluorine can cause shifts in the absorption and emission maxima (λmax) and influence the fluorescence quantum yield (ΦF).
UV-Visible Spectroscopy:
The UV-Vis spectrum of quinoline exhibits characteristic absorption bands corresponding to π → π* transitions. Fluorine, being an auxochrome, can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands, depending on its position and the nature of other substituents. Generally, the electron-withdrawing nature of fluorine can lead to a slight blue shift.
Fluorescence Spectroscopy:
Many quinoline derivatives are fluorescent. The position of the fluorine atom can significantly impact the fluorescence properties. For instance, trifluoromethyl groups have been shown to lead to compounds with intensive fluorescence.[4] The emission spectra of fluorinated quinolines can also exhibit shifts in their emission maxima compared to the parent quinoline.
Comparative Photophysical Data:
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
| Quinoline | ~313 | ~350 | Low |
| 6-Fluoroquinoline | ~310 | ~345 | Moderate |
| 2-Trifluoromethylquinoline derivative | Varies | Varies | High |
Note: Data is illustrative and highly dependent on the specific compound and solvent.
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
Objective: To compare the absorption and emission properties of a fluorinated quinoline with its non-fluorinated analog.
Materials:
-
Quinoline (reference compound)
-
Fluorinated quinoline
-
Spectroscopic grade solvent (e.g., ethanol or cyclohexane)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of known concentrations for both the quinoline and the fluorinated quinoline in the chosen solvent.
-
Prepare a series of dilutions from the stock solutions for analysis. For absorption, concentrations are typically in the 10⁻⁵ to 10⁻⁴ M range. For fluorescence, concentrations are lower, around 10⁻⁶ M, to avoid inner filter effects.
-
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of each sample against a solvent blank over a suitable wavelength range (e.g., 200-400 nm).
-
Determine the wavelength of maximum absorption (λmax).
-
-
Fluorescence Spectroscopy:
-
Record the emission spectrum of each sample by exciting at its λmax.
-
Determine the wavelength of maximum emission.
-
If desired, measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).
-
-
Data Analysis:
-
Compare the λmax of absorption and emission for the fluorinated and non-fluorinated quinolines.
-
Analyze any changes in the spectral shape and intensity.
-
Compare the fluorescence quantum yields.
-
Conclusion
The spectroscopic analysis of fluorinated quinolines provides a wealth of information that is critical for their characterization and for understanding the profound effects of fluorination. NMR spectroscopy reveals detailed structural information through chemical shifts and coupling constants, with ¹⁹F NMR offering a particularly sensitive window into the molecular environment. Mass spectrometry elucidates molecular weight and fragmentation pathways, which are distinctly influenced by the presence of fluorine. UV-Visible and fluorescence spectroscopy probe the electronic transitions, highlighting how fluorine substitution modulates the photophysical properties of the quinoline scaffold. By systematically applying these techniques in a comparative manner, researchers can gain deep insights into the structure-property relationships of this important class of compounds, thereby accelerating the discovery and development of new drugs and materials.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
